molecular formula C32H48BrN3O4 B10830484 MeTC7

MeTC7

货号: B10830484
分子量: 618.6 g/mol
InChI 键: LBFDLJSQMPCWKK-YMNKQYQVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MeTC7 is a useful research compound. Its molecular formula is C32H48BrN3O4 and its molecular weight is 618.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C32H48BrN3O4

分子量

618.6 g/mol

IUPAC 名称

[(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate

InChI

InChI=1S/C32H48BrN3O4/c1-20(2)8-7-9-21(3)23-10-11-24-29(23,4)14-13-25-30(5)15-12-22(40-26(37)19-33)18-31(30)16-17-32(24,25)36-28(39)34(6)27(38)35(31)36/h16-17,20-25H,7-15,18-19H2,1-6H3/t21-,22+,23-,24-,25-,29-,30-,31?,32?/m1/s1

InChI 键

LBFDLJSQMPCWKK-YMNKQYQVSA-N

手性 SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C24C=CC5([C@@]3(CC[C@@H](C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C

规范 SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C

产品来源

United States

Foundational & Exploratory

MeTC7: A Deep Dive into its Mechanism of Action as a Novel Vitamin D Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MeTC7 has emerged as a novel and selective antagonist of the Vitamin D Receptor (VDR), a nuclear receptor frequently overexpressed in various malignancies and associated with poor prognosis.[1][2] This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and anti-tumor activities. Synthesized from 7-dehydrocholesterol, this compound demonstrates potent and selective VDR inhibition, leading to the suppression of cancer cell viability and the reduction of tumor growth in preclinical models of ovarian cancer, neuroblastoma, medulloblastoma, and pancreatic cancer.[1] Its mechanism involves covalent binding to the VDR ligand-binding pocket, disruption of key protein-protein interactions, and modulation of critical oncogenic pathways, including those involving RXRα, Importin-4, MYCN, and the immune checkpoint ligand PD-L1.[1][3][4]

Core Mechanism: Selective VDR Antagonism

This compound functions as a direct antagonist of the Vitamin D Receptor. Unlike the endogenous VDR agonist calcitriol (B1668218), this compound inhibits VDR activity. This has been demonstrated through various biophysical and cell-based assays.

Direct Binding and Inhibition

Structural mass spectrometry and biophysical methods have revealed that this compound covalently binds to the canonical ligand-binding pocket of the VDR.[4] This binding event is crucial for its antagonistic effects. Hydrogen-deuterium exchange mass spectrometry has further shown that the binding of this compound prevents the optimal folding of the C-terminal region of the VDR and affects helix H10, which is a part of the dimerization interface.[4] This structural alteration likely underlies its inhibitory action.

In a fluorescence polarization (FP) assay, this compound demonstrated potent VDR inhibition with an IC50 value of 2.9 ± 0.1 μM.[1][5] Importantly, the same assay showed that this compound is devoid of any VDR agonistic activity.[1] Furthermore, in a cell-based transactivation assay, this compound was shown to inhibit VDR transactivation.[1]

Selectivity Profile

The selectivity of this compound for VDR over other nuclear receptors is a key characteristic. Studies have confirmed its selectivity against Retinoid X receptor alpha (RXRα) and Peroxisome proliferator-activated receptor-gamma (PPAR-γ), highlighting its specific action on the VDR signaling pathway.[1][2]

Downstream Signaling Pathways Modulated by this compound

The antagonistic action of this compound on VDR initiates a cascade of downstream effects, impacting several key signaling nodes crucial for cancer cell proliferation and survival.

Disruption of the VDR-RXRα Axis

A pivotal aspect of VDR signaling is its heterodimerization with RXRα. This compound treatment has been shown to reduce the expression of RXRα.[1][2] Since this compound does not directly inhibit RXRα, it is hypothesized that the RXRα released after VDR inhibition is subsequently degraded.[1][6] The downregulation of RXRα is therapeutically significant as its expression is correlated with poor prognosis in several cancers, including ovarian cancer.[1]

Inhibition of Importin-4

This compound treatment also leads to a decrease in the expression of Importin-4, another critical component of the VDR signaling pathway.[1][2]

A diagram illustrating the proposed mechanism of this compound in disrupting VDR signaling is presented below:

MeTC7_VDR_Signaling cluster_nucleus Nucleus VDR VDR RXR RXRα VDR->RXR Leads to Degradation Importin4 Importin-4 VDR->Importin4 Reduces Expression VDR_RXR VDR-RXRα Heterodimer VDR->VDR_RXR RXR->VDR_RXR Gene Target Gene Expression VDR_RXR->Gene Activates This compound This compound This compound->VDR Inhibits

Proposed mechanism of this compound on the VDR signaling pathway.
Downregulation of MYCN

In the context of neuroblastoma, a cancer often driven by the MYCN oncogene, this compound has been shown to reduce MYCN expression.[1] This effect is significant as MYCN overexpression is a predictor of poor survival in neuroblastoma and other malignancies.[1] By targeting VDR, this compound can control MYCN-driven tumor growth.[1]

Inhibition of the PD-L1 Immune Checkpoint

Recent studies have unveiled a novel aspect of this compound's mechanism of action: its ability to inhibit the expression of Programmed death-ligand 1 (PD-L1).[3][4][7] VDR has been identified as a transcriptional regulator of PD-L1.[3][8] this compound, as a VDR antagonist, reduces PD-L1 expression on various cancer cells, including those of the lung, ovaries, breast, and pancreas, as well as on macrophages.[3] This inhibition of PD-L1 can potentially reverse tumor-induced immune suppression and enhance anti-tumor immunity. In a murine colon cancer model, this compound decreased PD-L1 surface expression and increased the infiltration of CD8+ T-cells into the tumor.[3]

The signaling pathway from VDR to PD-L1 expression is thought to be mediated by STAT3. The VDR antagonist Stattic, a STAT3 phosphorylation inhibitor, was shown to block calcitriol-induced PD-L1 upregulation.[3]

A diagram illustrating the VDR-mediated regulation of PD-L1 and its inhibition by this compound is presented below:

MeTC7_PDL1_Signaling cluster_cell Cancer Cell VDR VDR STAT3 STAT3 VDR->STAT3 Activates PDL1 PD-L1 Expression STAT3->PDL1 Induces PD1 PD-1 PDL1->PD1 Binds & Inhibits T-Cell T_Cell T-Cell This compound This compound This compound->VDR Inhibits

Inhibition of VDR-mediated PD-L1 expression by this compound.

Anti-Tumor Activities

The molecular mechanisms of this compound translate into potent anti-tumor effects across a range of cancer types.

Inhibition of Cancer Cell Viability

This compound has been shown to inhibit the viability of a panel of ovarian cancer cell lines (SKOV-3, OVCAR-3, OVCAR-8, IGROV-1, CAOV-3, and 2008) in a dose-dependent manner.[1] Similarly, it suppresses the viability of neuroblastoma cell lines (Lan-5, SK-N-AS, SHEP-1, BE(2)C, Kelly, and SH-SY5Y).[1]

Induction of Apoptosis

In the 2008 ovarian cancer cell line, treatment with this compound resulted in the cleavage of PARP1, a hallmark of apoptosis.[1][5]

Reduction of Tumor Growth in Vivo

In preclinical xenograft models, this compound treatment slowed the growth of tumors derived from ovarian cancer, medulloblastoma, and pancreatic cancer cells.[1] Furthermore, it reduced the growth of spontaneous transgenic TH-MYCN neuroblastoma, a model that closely mimics human neuroblastoma.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTargetCell Line/SystemIC50Reference
Fluorescence PolarizationVDRVDR-LBD, SRC2-3 Alexa Fluor 6472.9 ± 0.1 μM[1]
Cell-Based TransactivationVDR-20.8 + 8.3 μM[1]

Table 2: In Vivo Efficacy of this compound

Cancer ModelTreatmentOutcomeReference
Ovarian Cancer Xenograft (ES2)-Slowed tumor growth[1]
Neuroblastoma Xenograft (SHSY5Y, Be2C)10 mg/kg, i.p.Reduced tumor growth[9]
Transgenic Neuroblastoma (TH-MYCN)10 mg/kg, i.p.Reduced tumor growth[1]

Key Experimental Protocols

Fluorescence Polarization (FP) Assay for VDR Inhibition
  • Principle: This assay measures the change in polarization of fluorescently labeled SRC2-3 peptide upon binding to the VDR ligand-binding domain (LBD). Inhibition of this interaction by a competitor compound like this compound results in a decrease in fluorescence polarization.

  • Protocol:

    • The assay is performed using VDR-LBD, SRC2-3 Alexa Fluor 647, and 10 nM of calcitriol (1).

    • This compound is added at varying concentrations.

    • The fluorescence polarization is measured using a suitable plate reader.

    • The IC50 value is calculated from the dose-response curve.[1]

Cell-Based VDR Transactivation Assay
  • Principle: This assay measures the ability of a compound to inhibit the transcriptional activity of VDR in a cellular context.

  • Protocol:

    • Cells are co-transfected with a VDR expression vector and a reporter plasmid containing a VDR-responsive element driving the expression of a reporter gene (e.g., luciferase).

    • Cells are treated with a VDR agonist (e.g., calcitriol) in the presence or absence of varying concentrations of this compound.

    • The reporter gene activity is measured (e.g., luminescence).

    • The IC50 value for the inhibition of transactivation is determined.[1]

Immunoblotting for Protein Expression Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Protocol:

    • Cancer cells (e.g., 2008 ovarian cancer cells) are treated with this compound (e.g., 250 nM for 18 hours).[5]

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against target proteins (e.g., RXRα, Importin-4, cleaved PARP1, VDR, MYCN).

    • A secondary antibody conjugated to an enzyme is used for detection, and the signal is visualized.

    • A loading control (e.g., α-tubulin) is used to ensure equal protein loading.[1]

A workflow diagram for the immunoblotting protocol is provided below:

Immunoblotting_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-RXRα) F->G H Secondary Antibody Incubation G->H I Signal Detection & Analysis H->I

A generalized workflow for immunoblotting experiments.

Conclusion

This compound represents a significant advancement in the development of VDR-targeted therapies. Its well-defined mechanism of action as a selective and potent VDR antagonist, coupled with its ability to modulate multiple oncogenic signaling pathways, underscores its therapeutic potential. The covalent binding mode of this compound to VDR offers a new paradigm for designing VDR inhibitors. The downstream consequences of VDR inhibition by this compound, including the downregulation of RXRα, Importin-4, and MYCN, and the suppression of the PD-L1 immune checkpoint, provide a multi-pronged attack on cancer cell proliferation, survival, and immune evasion. Further investigation and clinical development of this compound and similar VDR antagonists are warranted to translate these promising preclinical findings into effective cancer treatments.

References

MeTC7: A Technical Guide to a Novel Vitamin D Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vitamin D Receptor (VDR), a nuclear receptor, is a well-established regulator of calcium homeostasis and bone metabolism. Emerging evidence has implicated VDR overexpression in the prognosis of various cancers, including neuroblastoma, pancreatic, and ovarian cancers, making it a compelling target for therapeutic intervention.[1][2] While VDR agonists have been explored for their anti-proliferative effects, their clinical utility is often hampered by hypercalcemia.[1] This has spurred the development of VDR antagonists. MeTC7 is a novel, selective VDR antagonist that has demonstrated significant potential in preclinical cancer models.[1][2][3] Synthesized in a straightforward two-step process from 7-dehydrocholesterol, this compound effectively inhibits VDR activity, leading to suppressed cancer cell viability and reduced tumor growth in vivo.[1][2][3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols relevant to its study.

Core Concepts: Mechanism of Action of this compound

This compound functions as a competitive antagonist of the Vitamin D Receptor. It exerts its effects by binding to the VDR's ligand-binding domain (LBD), thereby preventing the conformational changes necessary for the recruitment of coactivators and subsequent transactivation of target genes.[1][4] In silico docking studies suggest that this compound induces significant alterations in the binding motifs within the VDR-LBD, which accounts for its antagonistic properties.[1][4][5]

The downstream effects of this compound's VDR antagonism are multifaceted and context-dependent. In several cancer cell lines, this compound has been shown to:

  • Suppress RXRα and Importin-4 Expression: By inhibiting VDR, this compound can downregulate the expression of Retinoid X Receptor alpha (RXRα), the heterodimerization partner of VDR, and Importin-4, which is crucial for the nuclear import of VDR.[1][6][7]

  • Reduce MYCN Expression: In neuroblastoma models, this compound treatment leads to a decrease in the expression of the MYCN oncogene, a known downstream target of VDR signaling.[1]

  • Inhibit PD-L1 Expression: this compound has been shown to reduce the expression of Programmed Death-Ligand 1 (PD-L1) in various cancer cells, suggesting a potential role in modulating the tumor immune microenvironment.[8][9][10][11][12][13][14] This effect is particularly relevant as Vitamin D/VDR signaling has been identified as a driver of PD-L1 expression.[8][9][12]

The following diagram illustrates the simplified signaling pathway of VDR and the antagonistic action of this compound.

VDR_Signaling_Pathway VDR Signaling and this compound Antagonism cluster_nucleus Nucleus Calcitriol Calcitriol (1,25(OH)2D3) VDR VDR Calcitriol->VDR Binds & Activates This compound This compound This compound->VDR Binds & Inhibits RXR RXRα VDR->RXR VDRE Vitamin D Response Element (VDRE) VDR->VDRE Binds RXR->VDRE Binds Gene_Transcription Target Gene Transcription (e.g., MYCN, PD-L1) VDRE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->VDR Recruited by Active VDR/RXR Corepressors Corepressors Corepressors->VDR Released upon Activation Cellular_Effects Cellular Effects (Proliferation, etc.) Gene_Transcription->Cellular_Effects

Caption: VDR Signaling and this compound Antagonism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro VDR Inhibition by this compound

Assay TypeSystemParameterValueReference
Fluorescence PolarizationVDR-LBD, SRC2-3 Alexa Fluor 647IC502.9 ± 0.1 μM[1]
Cell-Based TransactivationHEK293 CellsIC5020.8 ± 8.3 μM[1][7]
Mammalian 2-HybridVDR-RXR HeterodimerizationInhibitionCompetitive[8]

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeEffectConcentrationDurationReference
Ovarian Cancer (SKOV-3, IGROV-1, etc.)OvarianReduced ViabilityDose-dependent48h[6][7]
Neuroblastoma (Lan-5, SK-N-AS, etc.)NeuroblastomaReduced ViabilityDose-dependent48h[1]
BE(2)CNeuroblastomaReduced VDR & MYCN Expression1 μM24h[1]
AML-1, MV-411, THP-1Acute Myeloid LeukemiaReduced PD-L1 Expression100-500 nM48h[1]
2008OvarianSuppressed RXRα & Importin-4250 nM18h[6][7]

Table 3: In Vivo Antitumor Efficacy of this compound

Tumor ModelCancer TypeTreatmentOutcomeReference
Xenograft (Ovarian, Medulloblastoma, Pancreatic)Various10 mg/kg, i.p.Reduced Tumor Growth[6][7]
TH-MYCN TransgenicNeuroblastoma10 mg/kg, i.p.Reduced Tumor Growth[1][6][7]
SH-SY5Y XenograftNeuroblastoma10 mg/kgReduced Tumor Growth[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a VDR antagonist.

Fluorescence Polarization (FP) Assay for VDR Antagonism

This assay quantitatively measures the ability of a compound to inhibit the interaction between the VDR ligand-binding domain (VDR-LBD) and a fluorescently labeled coactivator peptide.

  • Materials:

    • 384-well black polystyrene plates

    • Assay Buffer: 25 mM PIPES (pH 6.75), 50 mM NaCl, 0.01% NP-40, 2% DMSO

    • Purified VDR-LBD protein (0.1 µM)

    • VDR agonist (e.g., 1,25(OH)2D3 or LG190178) (10 nM)

    • Alexa Fluor 647-labeled SRC2-3 peptide (5 nM)

    • This compound and other test compounds, serially diluted.

  • Procedure:

    • Prepare the assay solution in the 384-well plate containing the assay buffer, VDR-LBD, VDR agonist, and the fluorescently labeled SRC2-3 peptide.

    • Transfer 100 nL of the serially diluted test compounds (including this compound) into the assay solution using a pin tool.

    • Incubate the plate at room temperature for 2 hours to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader with excitation at ~650 nm and emission at ~665 nm.

    • Data Analysis: The data are analyzed using nonlinear regression with a variable slope to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the VDR-coactivator interaction.

The following diagram outlines the workflow for the Fluorescence Polarization Assay.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents Prepare Assay Reagents: VDR-LBD, Fluorescent Peptide, Agonist, Buffer Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense_Reagents Add_Compound Add Serially Diluted This compound/Test Compounds Dispense_Reagents->Add_Compound Incubate Incubate at Room Temperature (2 hours) Add_Compound->Incubate Measure_FP Measure Fluorescence Polarization (Ex/Em: ~650/665 nm) Incubate->Measure_FP Analyze_Data Data Analysis: Nonlinear Regression Measure_FP->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Fluorescence Polarization Assay Workflow.

Mammalian Two-Hybrid (M2H) Assay

This cell-based assay is used to investigate the effect of this compound on the ligand-dependent dimerization of VDR with its partner RXR, as well as its interaction with coactivators.

  • Principle: One protein is fused to a DNA-binding domain (DBD) and the other to a transcriptional activation domain (AD). Interaction between the two proteins brings the AD in proximity to the promoter of a reporter gene, driving its expression.

  • Plasmids:

    • Reporter plasmid (e.g., pG5-Luc) containing a luciferase gene under the control of a promoter with binding sites for the DBD.

    • Expression plasmid for a fusion protein of the GAL4 DBD and the VDR-LBD.

    • Expression plasmid for a fusion protein of the VP16 AD and the RXR-LBD (or a coactivator).

  • Procedure:

    • Co-transfect mammalian cells (e.g., HEK293T) with the three plasmids.

    • Treat the transfected cells with a VDR agonist (e.g., 1,25(OH)2D3), this compound, or a combination of both. A vehicle control (DMSO) is also included.

    • Incubate the cells for 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfection with a β-galactosidase plasmid). The results are expressed as a percentage of the activity induced by the agonist alone.

Cell Viability (MTS) Assay

This colorimetric assay is used to assess the effect of this compound on the viability of cancer cell lines.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound, serially diluted in culture medium

    • MTS reagent (containing a tetrazolium salt and an electron coupling reagent).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 hours).

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: The absorbance is proportional to the number of viable cells. Cell viability is calculated as a percentage of the vehicle-treated control.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins (e.g., VDR, MYCN, RXRα, Importin-4, PD-L1) in cells treated with this compound.

  • Procedure:

    • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model

This animal model is used to evaluate the antitumor efficacy of this compound in a living organism.

  • Animals: Immunocompromised mice (e.g., nude or NSG mice).

  • Procedure:

    • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Tumor Growth: Allow the tumors to grow to a palpable size.

    • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally (i.p.) on a specified schedule (e.g., daily, Monday-Friday).

    • Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

    • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of this compound.

Logical Framework of this compound's Antitumor Effect

The following diagram illustrates the logical progression from this compound's molecular action to its observed antitumor effects.

MeTC7_Effects_Logic Logical Framework of this compound's Antitumor Effects MeTC7_Admin This compound Administration VDR_Binding This compound Binds to VDR Ligand-Binding Domain MeTC7_Admin->VDR_Binding VDR_Inhibition Inhibition of VDR Conformational Change VDR_Binding->VDR_Inhibition Coactivator_Block Blocked Recruitment of Coactivators VDR_Inhibition->Coactivator_Block Downstream_Effects Downregulation of VDR Target Genes (MYCN, PD-L1, etc.) Coactivator_Block->Downstream_Effects Cell_Viability Decreased Cancer Cell Viability Downstream_Effects->Cell_Viability Apoptosis Induction of Apoptosis (PARP1 Cleavage) Downstream_Effects->Apoptosis Tumor_Growth Reduced Tumor Growth (In Vivo) Cell_Viability->Tumor_Growth Apoptosis->Tumor_Growth

Caption: Logical Framework of this compound's Antitumor Effects.

Conclusion

This compound is a promising, selective VDR antagonist with demonstrated anti-cancer properties in preclinical models. Its straightforward synthesis and potent in vitro and in vivo activity make it a valuable tool for researchers studying VDR signaling in cancer and a potential lead compound for the development of novel cancer therapeutics. This guide provides a comprehensive technical overview to facilitate further research and development of this compound and other VDR-targeting agents.

References

MeTC7: A-Potent Vitamin D Receptor Antagonist for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of a Novel VDR Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of MeTC7, a novel and potent Vitamin D Receptor (VDR) antagonist. This compound has demonstrated significant potential in preclinical studies as an anti-cancer agent through its unique mechanism of inhibiting the VDR signaling pathway and subsequent downregulation of the immune checkpoint protein, PD-L1.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of VDR antagonists.

Introduction: The Discovery of this compound

The Vitamin D Receptor (VDR) is a nuclear receptor that is overexpressed in various malignancies, including neuroblastoma, as well as cancers of the lung, pancreas, and ovaries, where its high expression often correlates with a poor prognosis.[5][6] While VDR agonists have been explored for their therapeutic potential, the development of VDR antagonists has been hampered by complex syntheses and partial antagonist activity.[5][6]

This compound was identified as a potent and selective VDR antagonist that can be synthesized in a straightforward, two-step process from the readily available precursor, 7-dehydrocholesterol (B119134).[5][6] This simplified synthesis provides a significant advantage for its development as a therapeutic agent.[5][6] Preclinical studies have shown that this compound effectively inhibits VDR, suppresses the viability of various cancer cell lines, and reduces tumor growth in xenograft and transgenic animal models.[5][6]

Physicochemical Properties and Quantitative Data

This compound is a small molecule with the chemical formula C32H48BrN3O4 and a molecular weight of 618.7 g/mol .[7] Its potent VDR inhibitory activity and effects on cancer cells have been quantified in several studies.

ParameterValueCell Line/SystemReference
VDR Inhibition (IC50) 2.9 µMFluorescence Polarization Assay[8][9]
VDR Transactivation Inhibition (IC50) 20.8 ± 8.3 µMCell-based Assay[5]
In Vivo Dosage 10 mg/kg (IP)Mouse Xenograft Models[5][8]

Synthesis of this compound

A key advantage of this compound is its efficient two-step synthesis from 7-dehydrocholesterol.[5][6] This streamlined process makes the compound more accessible for research and potential large-scale production.

Experimental Protocol: Synthesis of this compound

Step 1: Diels-Alder Reaction

  • Reactants: 7-dehydrocholesterol and a suitable dienophile (e.g., PTAD or MTAD).

  • Procedure: The secosteroidal scaffold of 7-dehydrocholesterol is heterocyclized via a Diels-Alder reaction with the dienophile. This reaction serves two main purposes: it prevents interaction with 1-α hydroxylase, which is crucial for classical Vitamin D signaling and calcium regulation, and it introduces heteroatoms into the carbon-rich scaffold, improving its drug-like properties.[5][6]

Step 2: Purification

  • Method: The resulting product, this compound, is purified using preparative thin-layer chromatography.

  • Procedure: The reaction mixture is applied to a silica (B1680970) gel plate, and the components are separated based on their polarity. The band containing this compound is collected, and the compound is extracted from the silica gel using a solvent mixture (e.g., 9:1 MeOH/DCM). The solvent is then removed under vacuum to yield this compound as an off-white powder.[6]

Synthesis_Workflow Start 7-Dehydrocholesterol DielsAlder Diels-Alder Reaction (with Dienophile) Start->DielsAlder Purification Preparative Thin-Layer Chromatography DielsAlder->Purification Product This compound (Off-white powder) Purification->Product

Caption: Synthesis workflow for this compound from 7-dehydrocholesterol.

Mechanism of Action: VDR Antagonism and PD-L1 Downregulation

This compound exerts its anti-tumor effects primarily through the potent and selective inhibition of the Vitamin D Receptor.[1][5] This antagonism disrupts the normal signaling cascade of VDR, leading to downstream effects that are beneficial for cancer treatment.

Signaling Pathway

The binding of this compound to the VDR ligand-binding domain induces conformational changes that prevent the recruitment of essential coactivators, such as SRC1 and DRIP205.[1][4] This disruption inhibits the heterodimerization of VDR with the Retinoid X Receptor (RXR), a necessary step for VDR to bind to DNA and regulate gene expression.[1][4] Furthermore, this compound has been shown to reduce the expression of RXRα and Importin-4, two key components of the VDR signaling pathway.[5][6]

A critical consequence of VDR inhibition by this compound is the downregulation of Programmed Death-Ligand 1 (PD-L1).[1][2][3][4] PD-L1 is an immune checkpoint protein often overexpressed on tumor cells, which allows them to evade the host immune system. By inhibiting VDR, this compound reduces PD-L1 expression, thereby potentially restoring the anti-tumor immune response.[1][4]

VDR_Signaling_Pathway This compound This compound VDR VDR This compound->VDR Inhibits RXR RXRα This compound->RXR Downregulates Importin4 Importin-4 This compound->Importin4 Downregulates VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Binds RXR->VDR_RXR_Complex Importin4->VDR Nuclear Import Coactivators SRC1, DRIP205 Coactivators->VDR_RXR_Complex Recruited by DNA_Binding DNA Binding & Gene Transcription VDR_RXR_Complex->DNA_Binding PDL1 PD-L1 Expression DNA_Binding->PDL1 Immune_Evasion Tumor Immune Evasion PDL1->Immune_Evasion

Caption: this compound's mechanism of action via VDR pathway inhibition.

Preclinical Anti-Tumor Activity

This compound has demonstrated significant anti-tumor activity in a variety of preclinical models, highlighting its therapeutic potential.

In Vitro Studies
  • Cell Viability: this compound has been shown to inhibit the viability of a panel of ovarian cancer cell lines (SKOV-3, OVCAR-3, OVCAR-8, IGROV-1, CAOV-3, and 2008) and neuroblastoma cell lines (Lan-5, SK-N-AS, SHEP-1, BE(2)C, Kelly, and SH-SY5Y) in a dose-dependent manner.[5]

  • Apoptosis: In the 2008 ovarian cancer cell line, treatment with this compound led to an increase in cleaved PARP1, a marker of apoptosis.[5][8]

  • Gene Expression: this compound treatment reduced the expression of VDR and MYCN in BE(2)C neuroblastoma cells.[5]

In Vivo Studies
  • Xenograft Models: In nude mice bearing xenografts of SKOV-3 ovarian cancer cells, intraperitoneal administration of this compound (10 mg/kg) significantly reduced tumor growth.[5] Similar tumor growth inhibition was observed in xenograft models of medulloblastoma and pancreatic cancer.[5][8]

  • Transgenic Model: In a transgenic mouse model of TH-MYCN-driven neuroblastoma, this compound treatment reduced tumor growth.[5][8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following are summaries of key experimental procedures used in the evaluation of this compound.

Fluorescence Polarization (FP) Assay for VDR Inhibition
  • Objective: To determine the in vitro inhibitory activity of this compound against the Vitamin D Receptor.

  • Procedure: The assay is performed in black polystyrene plates using a buffer containing PIPES, NaCl, NP-40, and DMSO. Recombinant VDR-LBD protein, a fluorescently labeled SRC2-3 peptide, and the test compound (this compound) are incubated together. The binding of the fluorescent peptide to the VDR-LBD results in a high fluorescence polarization signal. A VDR inhibitor will compete with the peptide for binding to the VDR-LBD, leading to a decrease in the polarization signal. The IC50 value is calculated from the dose-response curve.[10]

Cell-Based VDR Transactivation Assay
  • Objective: To assess the ability of this compound to inhibit VDR-mediated gene transcription in a cellular context.

  • Procedure: A suitable cell line is co-transfected with a VDR expression vector and a reporter plasmid containing a VDR-responsive element linked to a reporter gene (e.g., luciferase). The cells are then treated with a VDR agonist (e.g., calcitriol) in the presence or absence of varying concentrations of this compound. The reporter gene activity is measured to determine the extent of VDR transactivation. A decrease in reporter activity in the presence of this compound indicates its antagonistic effect.[5]

Western Blot Analysis
  • Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., VDR, RXRα, PARP1, MYCN).

  • Procedure: Cancer cells are treated with this compound for a specified time. The cells are then lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest, followed by incubation with secondary antibodies conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.[1]

Animal Xenograft Studies
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Procedure: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives regular intraperitoneal injections of this compound (e.g., 10 mg/kg), while the control group receives a vehicle control. Tumor volume and animal body weight are monitored regularly throughout the study. At the end of the study, tumors are excised and may be used for further analysis.[5]

Conclusion and Future Directions

This compound represents a promising new class of VDR antagonists with significant potential for the treatment of various cancers. Its straightforward synthesis, potent VDR inhibition, and novel mechanism of action involving the downregulation of PD-L1 make it an attractive candidate for further drug development.

Future research should focus on:

  • Optimizing the structure of this compound to improve its potency and pharmacokinetic properties.

  • Conducting detailed toxicology and safety studies to support its advancement into clinical trials.

  • Investigating the potential of this compound in combination with other anti-cancer therapies, particularly immune checkpoint inhibitors.

  • Exploring the full range of cancer types that may be susceptible to VDR antagonism with this compound.

The discovery and development of this compound open up new avenues for targeting the VDR signaling pathway in oncology and provide a valuable tool for researchers in the field.

References

An In-depth Technical Guide on the Core Biological Functions of the Vitamin D Receptor (VDR) and MeTC7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily, playing a pivotal role in a vast array of physiological processes, most notably calcium and phosphate (B84403) homeostasis, bone metabolism, and immune system modulation. Its activity is primarily regulated by its natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol). Dysregulation of VDR signaling is implicated in numerous pathologies, including metabolic bone diseases, autoimmune disorders, and various cancers, making it a critical target for therapeutic intervention.

MeTC7 is a synthetic small molecule that has been identified as a potent and selective antagonist of the Vitamin D Receptor. Unlike the natural agonist calcitriol (B1668218), this compound inhibits VDR-mediated gene transcription. This antagonistic activity has shown promise in preclinical studies for the treatment of certain cancers where VDR is overexpressed and contributes to disease progression. This technical guide provides a comprehensive overview of the core biological functions of VDR and the antagonistic mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Biological Functions of the Vitamin D Receptor (VDR)

The Vitamin D Receptor is a ubiquitously expressed nuclear receptor that functions as a ligand-inducible transcription factor to regulate the expression of a multitude of target genes.[1][2] Its biological activities are diverse and extend beyond its classical role in mineral homeostasis.

Genomic Mechanism of Action

The canonical signaling pathway of VDR is genomic, involving the direct regulation of gene expression. This process can be summarized in the following steps:

  • Ligand Binding: The biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), diffuses into the cell and binds to the Ligand Binding Domain (LBD) of the VDR located in the cytoplasm or nucleus.[3] Calcitriol binds to VDR with high affinity.[4]

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[5]

  • Nuclear Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3][5]

  • Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex then modulates the transcription of target genes by influencing the assembly of the basal transcription machinery and modifying chromatin structure.

Non-Genomic Mechanism of Action

In addition to its genomic actions, VDR can also mediate rapid, non-genomic responses. These actions are initiated at the cell membrane and involve the activation of various signal transduction pathways, leading to downstream effects that do not require de novo gene transcription.

Key Biological Roles
  • Calcium and Phosphate Homeostasis: VDR is essential for maintaining calcium and phosphate balance in the body. It enhances the intestinal absorption of these minerals, promotes their reabsorption in the kidneys, and regulates bone mineralization.

  • Immune Modulation: VDR is expressed in various immune cells, including T cells, B cells, and macrophages. VDR signaling plays a crucial role in both innate and adaptive immunity, generally exerting an immunomodulatory and anti-inflammatory effect.

  • Cell Proliferation and Differentiation: VDR is involved in regulating cell growth, differentiation, and apoptosis in a variety of cell types. This function is particularly relevant in the context of cancer, where VDR agonists have been shown to have anti-proliferative effects.

  • Other Functions: Emerging research continues to uncover novel roles for VDR in various physiological processes, including cardiovascular health, skin biology, and neuroprotection.

This compound: A Vitamin D Receptor Antagonist

This compound is a synthetic, small-molecule antagonist of the Vitamin D Receptor.[1] It is synthesized in a two-step process from 7-dehydrocholesterol (B119134) (7DHC).[1] Its primary mechanism of action is to competitively inhibit the binding of agonists like calcitriol to the VDR, thereby blocking VDR-mediated transcriptional activation.[1]

Mechanism of Action

This compound functions as a VDR antagonist by directly competing with agonists for binding to the VDR's ligand-binding pocket. By occupying the LBD, this compound prevents the conformational changes necessary for the recruitment of co-activators and the initiation of gene transcription.[1] Studies have shown that this compound treatment can lead to a reduction in the expression of VDR downstream targets.[1] Furthermore, this compound has been observed to suppress the expression of RXRα and Importin-4, proteins that are pivotal in the VDR signaling pathway.[2][6]

Therapeutic Potential

The antagonistic properties of this compound make it a promising candidate for the treatment of diseases where VDR signaling is aberrantly activated or where VDR overexpression contributes to pathology. Notably, VDR mRNA is overexpressed in several cancers, including neuroblastoma, pancreatic, and ovarian cancers, and this overexpression is often associated with a poor prognosis.[1] In preclinical models of these cancers, this compound has demonstrated the ability to inhibit the viability of cancer cell lines and reduce tumor growth in xenograft models.[1]

Quantitative Data

Table 1: VDR Ligand Binding Affinities
LigandDissociation Constant (Kd)Cell/SystemReference
1α,25-dihydroxyvitamin D3 (Calcitriol)~0.2 nMFull-length and truncated VDR[7]
25-hydroxytachysterol322 nMVitamin D Receptor[8]
25-hydroxy-5,6-trans-vitamin D358 nMVitamin D Receptor[8]
5,6-trans-vitamin D3560 nMVitamin D Receptor[8]
7-dehydrocholesterol>20 µMVitamin D Receptor[8]
Tachysterol>20 µMVitamin D Receptor[8]
Lumisterol>20 µMVitamin D Receptor[8]
Table 2: this compound Inhibitory Activity
Assay TypeIC50 ValueCell/SystemReference
Fluorescence Polarization Assay2.9 ± 0.1 µMVDR-LBD, SRC2-3 Alexa Fluor 647[1]
Fluorescence Polarization Assay1.86 µMVDR-LBD, SRC2-3 Alexafluor 647[9]
Cell-based Transactivation Assay20.8 ± 8.3 µM-[1]
Cell-based Transactivation Assay13.58 to 46.28 µM-[9]
VDR Transactivation in HEK293 cells20.8 µMHEK293 cells[6]
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeEffectReference
Lan-5NeuroblastomaDose-dependent decrease in viability[1]
SK-N-ASNeuroblastomaDose-dependent decrease in viability[1]
SHEP-1NeuroblastomaDose-dependent decrease in viability[1]
BE(2)CNeuroblastomaDose-dependent decrease in viability[1]
KellyNeuroblastomaDose-dependent decrease in viability[1]
SH-SY5YNeuroblastomaDose-dependent decrease in viability[1]
SKOV-3Ovarian CancerDose-dependent response[1]
OVCAR-3Ovarian CancerRelatively resistant[1]
OVCAR-8Ovarian CancerSensitive to treatment[1]
IGROV-1Ovarian CancerSensitive to treatment[1]
CAOV-3Ovarian CancerSensitive to treatment[1]
2008Ovarian CancerSensitive to treatment[1]

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for VDR Binding Site Identification

This protocol outlines the general steps for identifying genome-wide VDR binding sites.

  • Crosslinking: Treat cells with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.[10]

  • Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it to an average size of 200-1000 bp using sonication.[11]

  • Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade anti-VDR antibody overnight at 4°C with rotation. Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequence reads to the reference genome and use peak-calling algorithms to identify regions of VDR enrichment.

Luciferase Reporter Assay for VDR Transcriptional Activity

This assay measures the ability of VDR to activate transcription from a reporter gene construct.[12][13]

  • Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a VDR expression vector, a luciferase reporter plasmid containing VDREs upstream of the luciferase gene, and a Renilla luciferase control vector for normalization.

  • Treatment: After 24 hours, treat the cells with the test compounds (e.g., calcitriol as an agonist, this compound as an antagonist) at various concentrations.

  • Cell Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.[13]

  • Luciferase Activity Measurement: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.[13]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the relative luciferase units (RLU) against the compound concentration to determine dose-response curves and calculate EC50 or IC50 values.

Fluorescence Polarization (FP) Assay for VDR-Ligand Binding

This is a competitive binding assay to determine the affinity of a ligand for VDR.[7][14]

  • Reagent Preparation: Prepare a reaction buffer containing a fluorescently labeled VDR ligand (tracer) and purified VDR protein (full-length or LBD).

  • Assay Setup: In a 384-well plate, add the test compound at various concentrations. Then, add the VDR/tracer mixture to each well.[7] Include controls for no VDR (minimum polarization) and no competitor (maximum polarization).

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.[7]

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: The binding of the test compound to VDR will displace the fluorescent tracer, leading to a decrease in fluorescence polarization. Plot the change in polarization against the log of the competitor concentration to generate a competition curve and calculate the IC50 value.

Mammalian Two-Hybrid (M2H) Assay for VDR Protein-Protein Interactions

This assay is used to study the interaction of VDR with other proteins, such as RXR or co-regulators.[15][16]

  • Vector Construction: Clone the VDR LBD into a "bait" vector containing a DNA-binding domain (e.g., GAL4-DBD). Clone the interacting protein of interest into a "prey" vector containing a transcriptional activation domain (e.g., VP16-AD).

  • Cell Culture and Transfection: Co-transfect mammalian cells with the bait and prey vectors, along with a reporter plasmid containing a GAL4-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with ligands (e.g., calcitriol) that may modulate the protein-protein interaction.

  • Reporter Gene Assay: After an appropriate incubation period, lyse the cells and perform a reporter gene assay (e.g., luciferase assay) as described in section 4.2.

  • Data Analysis: An increase in reporter gene activity indicates an interaction between the bait and prey proteins.

Visualizations

VDR Genomic Signaling Pathway

VDR_Genomic_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin D3 Vitamin D3 Calcitriol Calcitriol Vitamin D3->Calcitriol Liver, Kidney (Hydroxylation) VDR VDR VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR RXR RXR->VDR_RXR_Complex Calcitriol->VDR VDRE VDRE VDR_RXR_Complex->VDRE Target Gene Target Gene VDR_RXR_Complex->Target Gene Transcription Regulation Co-activators Co-activators Co-activators->VDR_RXR_Complex Co-repressors Co-repressors Co-repressors->VDR_RXR_Complex mRNA mRNA Target Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response MeTC7_Antagonism cluster_cytoplasm Cytoplasm/Nucleus cluster_downstream Downstream Events VDR VDR Calcitriol Calcitriol Calcitriol->VDR This compound This compound This compound->VDR RXR RXR Heterodimerization VDR-RXR Heterodimerization RXR->Heterodimerization VDR_Calcitriol_Complex Active VDR (Agonist-bound) VDR_Calcitriol_Complex->Heterodimerization VDR_MeTC7_Complex Inactive VDR (Antagonist-bound) No_Response No Biological Response VDR_MeTC7_Complex->No_Response Blocks Downstream Signaling VDRE_Binding VDRE Binding Heterodimerization->VDRE_Binding Transcription_Activation Transcriptional Activation VDRE_Binding->Transcription_Activation Biological_Response Biological Response Transcription_Activation->Biological_Response VDRCalcitriol VDRCalcitriol VDRthis compound VDRthis compound ChIP_seq_Workflow start Start: Cells/Tissue crosslinking 1. Crosslinking (Formaldehyde) start->crosslinking lysis 2. Cell Lysis & Chromatin Shearing (Sonication) crosslinking->lysis ip 3. Immunoprecipitation (Anti-VDR Antibody) lysis->ip capture 4. Immune Complex Capture (Beads) ip->capture wash 5. Washes capture->wash elute 6. Elution & Reverse Crosslinking wash->elute purify 7. DNA Purification elute->purify library 8. Sequencing Library Preparation purify->library sequence 9. High-Throughput Sequencing library->sequence analysis 10. Data Analysis (Peak Calling) sequence->analysis end End: VDR Binding Sites analysis->end

References

MeTC7: A Comprehensive Technical Guide to its Mechanism and Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MeTC7 is a novel, pharmacologically pure antagonist of the Vitamin D Receptor (VDR), a nuclear receptor frequently overexpressed in various malignancies and associated with poor patient outcomes.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on gene expression, and detailed experimental protocols for its study. This compound has demonstrated significant anti-tumor activity by modulating key signaling pathways involved in cancer progression and immune evasion.[1][4] It covalently binds to the VDR, inhibiting its function and subsequently downregulating the expression of critical genes such as PD-L1, RXRα, Importin-4, and MYCN.[1][2][5] This document consolidates the current understanding of this compound, presenting data-driven insights and methodologies to facilitate further research and drug development efforts.

Introduction

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor that plays a crucial role in calcium homeostasis, cell proliferation, and differentiation. However, its overexpression in cancers such as ovarian, breast, lung, pancreatic, and neuroblastoma has been linked to poor prognoses.[1][2] This has positioned VDR as a promising therapeutic target. This compound emerges as a potent and selective VDR antagonist, devoid of the partial agonistic effects that limit the utility of other VDR inhibitors.[2][6] Synthesized in a two-step process from 7-dehydrocholesterol, this compound offers a viable platform for developing novel anti-cancer therapies.[1][3] This guide delves into the molecular interactions of this compound, its influence on critical signaling cascades, and its ultimate impact on cancer cell gene expression and viability.

Mechanism of Action

This compound functions as a VDR antagonist by directly binding to the canonical ligand-binding pocket of the receptor.[5] This interaction is covalent, leading to a conformational change that prevents the optimal folding of the C-terminal region of the VDR and impacts the dimerization interface.[5] By disrupting the VDR's structure, this compound effectively inhibits its ability to form heterodimers with the Retinoid X Receptor α (RXRα), a critical step for VDR-mediated gene transcription.[7][8] This blockade of VDR signaling leads to the downstream effects on gene expression observed in various cancer models.

Quantitative Effects on VDR Inhibition and Cancer Cell Viability

The inhibitory potency of this compound against VDR and its effects on the viability of various cancer cell lines have been quantitatively assessed.

Parameter Value Assay Cell Line Reference
VDR Inhibition (IC50) 2.9 µMFluorescence Polarization-[2][4][9]
VDR Transactivation Inhibition (IC50) 20.8 µMCell-based Transactivation AssayHEK293[2][9]
Cell Viability Inhibition Concentration-dependentCell Viability AssayOVCAR-8, OV-2008, SKOV3, Caov-3, IGROV-1[9]
Cell Viability Inhibition Dose-dependentCell Viability AssayLan-5, SK-N-AS, SHEP-1, BE(2)C, Kelly, SH-SY5Y[2]
Cell Viability Inhibition Dose-dependentMTS AssayTHP-1, MOLM13, MV-411, U937[8]

Impact on Gene Expression

This compound treatment leads to significant alterations in the expression of several key genes implicated in cancer development and immune response.

Target Gene Effect of this compound Concentration Time Cell Line Reference
RXRα Reduced expression250 nM18 h2008 (ovarian)[2][4]
Importin-4 Reduced expression250 nM18 h2008 (ovarian)[2][4]
PD-L1 Reduced expression500 nM48 hPrimary AML[8][9]
PD-L1 Reduced expression100-500 nM48 hAML-1, MV-411, THP-1[8]
PD-L2 No change in expression--THP-1, MV-411[8]
MYCN Reduced expression--BE(2)C (neuroblastoma)[2]
Cleaved PARP1 Increased expression250 nM18 h2008 (ovarian)[2][4]

Signaling Pathways Modulated by this compound

This compound's antagonism of VDR initiates a cascade of events that disrupt critical cancer signaling pathways.

VDR/RXRα Signaling Pathway

The canonical VDR signaling pathway involves heterodimerization with RXRα to regulate gene transcription. This compound disrupts this interaction, leading to the downregulation of downstream targets.

VDR_RXR_Pathway This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds Covalently & Inhibits VDR_RXR VDR-RXRα Heterodimer VDR->VDR_RXR Dimerizes with RXR_degradation RXRα Degradation VDR->RXR_degradation Inhibition leads to RXR Retinoid X Receptor α (RXRα) RXR->VDR_RXR Gene Target Gene Transcription VDR_RXR->Gene Activates

Caption: this compound inhibits VDR, preventing VDR-RXRα heterodimerization and subsequent gene transcription.

PD-L1 Regulation Pathway

VDR has been identified as a transcriptional regulator of PD-L1. By inhibiting VDR, this compound effectively reduces PD-L1 expression on tumor cells, potentially restoring anti-tumor immunity.

PDL1_Regulation_Pathway cluster_nucleus Nucleus cluster_cell Tumor Cell VDR VDR VDRE_PDL1 VDRE on PD-L1 Gene VDR->VDRE_PDL1 Binds to PDL1_mRNA PD-L1 mRNA VDRE_PDL1->PDL1_mRNA Promotes Transcription PDL1_protein PD-L1 Protein PDL1_mRNA->PDL1_protein Translation Immune_Evasion Immune Evasion PDL1_protein->Immune_Evasion Promotes This compound This compound This compound->VDR Inhibits

Caption: this compound inhibits VDR-mediated transcription of PD-L1, reducing immune evasion.

MYCN Regulation in Neuroblastoma

In neuroblastoma, VDR plays a role in the expression of the oncogene MYCN. This compound has been shown to reduce MYCN expression, thereby inhibiting tumor growth.[2]

MYCN_Regulation_Pathway This compound This compound VDR VDR This compound->VDR Inhibits MYCN MYCN Oncogene Expression VDR->MYCN Promotes Tumor_Growth Neuroblastoma Tumor Growth MYCN->Tumor_Growth Drives

Caption: this compound reduces neuroblastoma growth by inhibiting VDR-mediated MYCN expression.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for VDR Inhibition

This assay quantitatively measures the ability of this compound to inhibit the interaction between the VDR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.

  • Materials:

    • VDR-LBD protein

    • Fluorescently labeled coactivator peptide (e.g., SRC2-3 Alexa Fluor 647)

    • VDR agonist (e.g., 1,25D3)

    • This compound

    • Assay buffer

    • Microplate reader with fluorescence polarization capabilities

  • Procedure:

    • Prepare a solution containing VDR-LBD and the fluorescently labeled coactivator peptide in the assay buffer.

    • Add the VDR agonist to induce the interaction between VDR-LBD and the coactivator peptide.

    • Add varying concentrations of this compound to the wells of a microplate.

    • Add the VDR-LBD/coactivator/agonist mixture to the wells.

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization in each well using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[2]

Cell-Based VDR Transactivation Assay

This assay assesses the ability of this compound to inhibit VDR-mediated gene transcription in a cellular context.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Expression vectors for VDR and RXRα

    • A reporter plasmid containing a VDR-responsive element (VDRE) driving the expression of a reporter gene (e.g., luciferase)

    • Transfection reagent

    • VDR agonist (e.g., 1,25D3)

    • This compound

    • Cell culture medium and reagents

    • Luciferase assay system

  • Procedure:

    • Co-transfect the cells with the VDR, RXRα, and VDRE-reporter plasmids.

    • After transfection, treat the cells with the VDR agonist in the presence of varying concentrations of this compound.

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

    • Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Calculate the IC50 value by plotting the percentage of inhibition of transactivation against the logarithm of the this compound concentration.[2]

Western Blotting for Gene Expression Analysis

This technique is used to detect and quantify changes in the protein levels of target genes such as RXRα, Importin-4, PD-L1, and MYCN following this compound treatment.

  • Materials:

    • Cancer cell lines of interest

    • This compound

    • Lysis buffer

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies specific to the target proteins (RXRα, Importin-4, PD-L1, MYCN, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat the cancer cells with the desired concentrations of this compound for a specific duration.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[2][8]

In Vivo Xenograft Tumor Growth Assay

This assay evaluates the anti-tumor efficacy of this compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line for xenograft implantation

    • This compound formulated for in vivo administration (e.g., in a solution of DMSO and corn oil)

    • Calipers for tumor measurement

  • Procedure:

    • Inject the cancer cells subcutaneously into the flanks of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into control and treatment groups.

    • Administer this compound (e.g., via intraperitoneal injection at a dose of 10 mg/kg) or the vehicle control to the respective groups according to a predetermined schedule.[4]

    • Measure the tumor volume regularly using calipers.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[2]

Conclusion and Future Directions

This compound represents a significant advancement in the development of VDR-targeted cancer therapies. Its potent and selective antagonist activity, coupled with its demonstrated ability to downregulate key oncogenic and immune-evasive genes, underscores its therapeutic potential. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this compound. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in a broader range of cancer types, and evaluating its potential in combination with other anti-cancer agents, including immunotherapy. The continued exploration of this compound and its mechanisms will undoubtedly contribute to the development of more effective and targeted cancer treatments.

References

Methodological & Application

Application Notes: MeTC7 In-Vitro Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MeTC7 is a potent and selective antagonist of the Vitamin-D Receptor (VDR).[1][2][3] VDR is a nuclear receptor that is overexpressed in various malignancies, including neuroblastoma, ovarian, pancreatic, and lung cancers, where its high expression often correlates with a poor prognosis.[4][5] this compound functions by inhibiting VDR activity, which in turn modulates the expression of critical downstream signaling nodes.[2][4] In-vitro studies have demonstrated that this compound suppresses the viability of a range of cancer cell lines, reduces the expression of key oncogenic proteins, and induces apoptosis.[2][4][5] Furthermore, this compound has been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein, presenting a promising avenue for cancer immunotherapy research.[6][7][8]

These application notes provide a summary of quantitative data and detailed protocols for key in-vitro experiments to study the effects of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's in-vitro activity as reported in the literature.

Assay TypeParameterValueCell Line/SystemReference
VDR InhibitionIC₅₀2.9 ± 0.1 µMFluorescence Polarization Assay[1][3][4]
VDR TransactivationIC₅₀20.8 ± 8.3 µMCell-Based Transactivation Assay[2][3][4]
Protein ExpressionEffective Conc.250 nM (18h)2008 (Ovarian Cancer)[1][4]
Protein ExpressionEffective Conc.1.0 µM (24h)BE(2)-C (Neuroblastoma)[4]
PD-L1 InhibitionEffective Conc.500 nMPrimary AML Cells[3]
Cell ViabilityDose Range0.25 - 1.25 µM (24h)Ovarian Cancer Cell Lines[1]

Signaling Pathways and Mechanisms

This compound exerts its effects primarily through the antagonism of the Vitamin-D Receptor, impacting several downstream pathways crucial for cancer cell survival and immune evasion.

MeTC7_VDR_Signaling cluster_0 This compound Action cluster_1 VDR Signaling Pathway This compound This compound VDR VDR This compound->VDR Antagonizes RXR RXRα VDR->RXR heterodimerizes VDR->RXR this compound leads to RXRα degradation Importin4 Importin-4 VDR->Importin4 nuclear import VDR->Importin4 this compound inhibits Importin-4 expression MYCN MYCN VDR->MYCN regulates VDR->MYCN this compound reduces MYCN expression CyclinD Cyclin-D MYCN->CyclinD activates Proliferation Cell Proliferation & Survival CyclinD->Proliferation

This compound antagonizes VDR, disrupting key downstream oncogenic signaling.

MeTC7_PDL1_Signaling cluster_0 This compound Action cluster_1 VDR-mediated PD-L1 Regulation This compound This compound VDR VDR This compound->VDR Antagonizes VitaminD Vitamin D VitaminD->VDR Activates STAT3 STAT3 VDR->STAT3 Activates PDL1 PD-L1 Expression STAT3->PDL1 Upregulates ImmuneEvasion Tumor Immune Evasion PDL1->ImmuneEvasion

This compound inhibits VDR-mediated upregulation of PD-L1 expression.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

Cell Viability Assay

This protocol is designed to assess the dose-dependent effect of this compound on the viability of cancer cell lines.[4]

Cell_Viability_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells incubate1 Incubate overnight (allow attachment) plate_cells->incubate1 treat Treat with serial dilutions of this compound and controls incubate1->treat incubate2 Incubate for 24-48 hours treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate (10 min, RT) add_reagent->incubate3 read_luminescence Read luminescence (Plate Reader) incubate3->read_luminescence analyze Analyze data and calculate IC₅₀ values read_luminescence->analyze end End analyze->end

Workflow for assessing cell viability after this compound treatment.

Materials:

  • Cancer cell line of interest (e.g., 2008, SKOV-3, BE(2)-C)[4]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer (plate reader)

Procedure:

  • Cell Plating: Seed cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

  • Incubation: Incubate the plates overnight at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Recommended concentrations range from 0.25 µM to 1.25 µM or higher.[1] Also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Return the plates to the incubator for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.[2][4]

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus log[this compound concentration]. Calculate the IC₅₀ value using non-linear regression analysis.[2]

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of target proteins such as VDR, RXRα, Importin-4, MYCN, and cleaved PARP1 following this compound treatment.[1][4]

Western_Blot_Workflow start Start prep_cells Culture and treat cells with this compound start->prep_cells lysis Lyse cells in RIPA buffer with protease inhibitors prep_cells->lysis quantify Quantify protein (e.g., BCA assay) lysis->quantify prepare_samples Prepare samples with Laemmli buffer & heat quantify->prepare_samples sds_page SDS-PAGE prepare_samples->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% BSA or milk) transfer->block primary_ab Incubate with primary antibody (4°C, overnight) block->primary_ab wash1 Wash (TBST) primary_ab->wash1 secondary_ab Incubate with HRP- conjugated secondary Ab wash1->secondary_ab wash2 Wash (TBST) secondary_ab->wash2 detect Add ECL substrate and image chemiluminescence wash2->detect end End detect->end

General workflow for Western Blot analysis.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors[9]

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RXRα, anti-Importin-4, anti-cleaved PARP1, anti-VDR, anti-MYCN, anti-β-actin or anti-α-tubulin as loading controls)[4]

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Sample Preparation:

    • Culture cells to ~80% confluency and treat with this compound (e.g., 250 nM for 18 hours for 2008 cells) or vehicle control.[1][4]

    • Wash cells with ice-cold PBS and lyse using RIPA buffer on ice for 30 minutes.[9][10]

    • Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[9]

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[9][10]

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency using Ponceau S staining.[10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Analyze band intensities using software like ImageJ, normalizing to the loading control.[8]

Apoptosis Detection via PARP1 Cleavage

The cleavage of PARP1 is a hallmark of apoptosis. This protocol uses Western Blotting to detect the cleaved fragment of PARP1 in response to this compound treatment.[4]

Protocol:

  • Follow the Western Blot Analysis protocol described above.

  • Cell Treatment: Treat cells (e.g., 2008 ovarian cancer cells) with an effective concentration of this compound (e.g., 250 nM) for 12-24 hours.[1]

  • Primary Antibody: Use a primary antibody that specifically recognizes both full-length PARP1 (~116 kDa) and the large fragment of cleaved PARP1 (~89 kDa).

  • Analysis: An increase in the intensity of the ~89 kDa band in this compound-treated samples compared to controls is indicative of apoptosis induction.[4]

Analysis of Reactive Oxygen Species (ROS)

Elevated ROS levels are implicated in cancer progression and can be a consequence of drug treatment.[11] This protocol provides a general method for measuring intracellular ROS.

Materials:

  • Cell-permeable ROS-sensitive fluorescent probe (e.g., DCFDA or DHE)

  • 6- or 12-well plates

  • This compound and controls (e.g., H₂O₂)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Culture: Plate cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at desired concentrations and time points. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

  • Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the ROS-sensitive probe (e.g., 10 µM DCFDA) diluted in serum-free medium.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells twice with PBS to remove excess probe.

    • For flow cytometry: Tripisinize the cells, resuspend in PBS, and analyze immediately.

    • For plate reader: Add PBS to each well and measure fluorescence at the appropriate excitation/emission wavelengths (e.g., ~485/535 nm for DCFDA).

  • Analysis: Quantify the mean fluorescence intensity and normalize to the vehicle control to determine the relative change in ROS levels.

Cell Cycle Analysis

This protocol allows for the investigation of this compound's effect on cell cycle progression.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with this compound for 24-48 hours. Harvest both floating and adherent cells.

  • Fixation:

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.

    • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for changes, such as cell cycle arrest at a particular phase, in this compound-treated samples compared to controls.

References

Application Notes and Protocols for MeTC7 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeTC7 is a potent and selective antagonist of the Vitamin D Receptor (VDR) with significant anti-tumor properties.[1][2][3] It has demonstrated efficacy in a variety of cancer cell lines, including ovarian, neuroblastoma, medulloblastoma, pancreatic, and acute myeloid leukemia (AML).[2][4][5] this compound exerts its effects by binding to the VDR, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2][6] This document provides detailed application notes and protocols for the use of this compound in cell culture studies.

Mechanism of Action

This compound is a VDR antagonist with an IC50 value of 2.9 μM.[1][5] It functions by covalently binding to the VDR in its canonical ligand-binding pocket.[6] This binding prevents the optimal folding of the C-terminal region of the VDR, impacting the dimerization interface and disrupting its function.[6] As a result, this compound inhibits the expression of key downstream targets of VDR signaling.

Key molecular effects of this compound treatment include:

  • Downregulation of PD-L1: this compound has been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1) in various cancer cells, suggesting a potential role in overcoming immune evasion by tumors.[4][6][7][8][9]

  • Reduction of RXRα and Importin-4: Treatment with this compound leads to a decrease in the expression of Retinoid X Receptor Alpha (RXRα) and Importin-4, two critical components of the VDR signaling pathway.[1][2][5]

  • Induction of Apoptosis: this compound induces apoptosis in cancer cells, as evidenced by the increased cleavage of PARP1.[1][5]

  • Inhibition of MYCN: In neuroblastoma, this compound has been shown to reduce the expression of the MYCN oncogene.[5]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell Line TypeCell Line(s)Observed Effect(s)Effective ConcentrationIncubation TimeReference(s)
Ovarian CancerSKOV-3, IGROV-1, CAOV-3, OVCAR-3, OVCAR-8, 2008Reduced cell viability, Decreased RXRα and Importin-4 expression, Increased cleaved PARP1250 nM12-24 hours[1][5]
NeuroblastomaLan-5, SK-N-AS, SHEP-1, BE(2)C, Kelly, SH-SY5YDose-dependent suppression of viability, Reduced VDR and MYCN expression1 µM24-48 hours[5]
Pancreatic Cancer-Reduced growth of xenograftsNot SpecifiedNot Specified[1]
Medulloblastoma-Reduced growth of xenograftsNot SpecifiedNot Specified[1]
Acute Myeloid Leukemia (AML)THP-1, MV-411, Primary AML cellsInhibited cell viability and clonogenicity, Suppressed PD-L1 expression500 nM48 hours[4][7][10]
Table 2: IC50 Values for this compound
AssaySystemIC50Reference(s)
VDR Inhibition (Fluorescence Polarization)VDR-LBD, SRC2-3 Alexa Fluor 6472.9 ± 0.1 μM[5]
VDR TransactivationHEK293 cells20.8 ± 8.3 μM[5]

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis

This protocol is for detecting changes in protein expression (e.g., VDR, RXRα, Importin-4, PARP1) following this compound treatment.

Materials:

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors[11]

  • BCA protein assay kit

  • Laemmli sample buffer[11]

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentration of this compound (e.g., 250 nM) for the specified time (e.g., 18 hours).[1][5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[11] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[11][12]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 3: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.

Mandatory Visualizations

MeTC7_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Downstream Effects This compound This compound VDR VDR This compound->VDR RXR RXRα This compound->RXR Inhibits Expression Importin4 Importin-4 This compound->Importin4 Inhibits Expression Apoptosis Apoptosis (via PARP1 cleavage) This compound->Apoptosis VDR_RXR VDR-RXRα Heterodimer VDR->VDR_RXR RXR->VDR_RXR Importin4->VDR Nuclear Translocation Nucleus Nucleus PDL1 PD-L1 Expression VDR_RXR->PDL1 MYCN MYCN Expression VDR_RXR->MYCN Proliferation Cell Proliferation & Survival VDR_RXR->Proliferation

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (MTS) treatment->viability protein Western Blot Analysis (VDR, RXRα, PARP1, etc.) treatment->protein apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis analysis Data Analysis & Interpretation viability->analysis protein->analysis apoptosis->analysis

Caption: Experimental Workflow for this compound.

References

MeTC7 for In-Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MeTC7 is a novel and selective Vitamin D Receptor (VDR) antagonist that has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2] Unlike traditional VDR agonists that can induce hypercalcemia, this compound offers a promising therapeutic window by inhibiting VDR-mediated signaling pathways that contribute to tumorigenesis.[1] This document provides a comprehensive overview of the in-vivo application of this compound, including recommended dosages, administration protocols, and a summary of its effects in different animal models. The information presented here is intended to guide researchers in designing and executing preclinical studies involving this compound.

Data Summary: this compound In-Vivo Dosages and Effects

The following table summarizes the key quantitative data from in-vivo studies utilizing this compound across various animal models.

Animal ModelCancer TypeThis compound Dosage & RouteDosing Frequency & DurationKey Findings & EfficacyReference
Nude MiceOvarian Cancer (SKOV-3 xenograft)10 mg/kg, Intraperitoneal (IP)Monday-FridayReduced tumor growth.[1][3]
NSG MiceNeuroblastoma (SH-SY5Y xenograft)10 mg/kg, IPMonday-FridayReduced tumor growth rate.[1][4]
TH-MYCN Transgenic MiceSpontaneous Neuroblastoma10 mg/kg, IPDailyReduced tumor growth, volume, and weight.[1][5][6][1]
MiceMedulloblastoma, Pancreatic Cancer Xenografts10 mg/kg, IPNot specifiedReduced growth of xenografts.[6]
C57BL/6 MiceColorectal Cancer (MC38 syngeneic model)25 mg/kg, Subcutaneous (s.c.)Daily, from day 5 to day 11Significantly reduced radiation-induced PD-L1 expression on tumor cells.[5][7]

Signaling Pathway of this compound

This compound functions as a VDR antagonist. By binding to the VDR, it blocks the downstream signaling typically initiated by its natural ligand, calcitriol. In cancer cells where VDR is overexpressed, this inhibition can lead to a reduction in the expression of oncogenes like MYCN and immune checkpoint proteins like PD-L1, ultimately hindering tumor progression.[1][5]

MeTC7_Signaling_Pathway This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Inhibits VDR_signaling VDR-mediated Gene Transcription VDR->VDR_signaling Calcitriol Calcitriol (Active Vitamin D) Calcitriol->VDR Activates MYCN MYCN Expression VDR_signaling->MYCN PDL1 PD-L1 Expression VDR_signaling->PDL1 Tumor_Growth Tumor Growth and Immune Evasion MYCN->Tumor_Growth PDL1->Tumor_Growth Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Nude mice, 6-8 weeks old) Tumor_Implantation Subcutaneous Tumor Cell Implantation Animal_Acclimation->Tumor_Implantation Cell_Culture Cancer Cell Culture (e.g., SKOV-3, SH-SY5Y) Cell_Culture->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization MeTC7_Treatment This compound Administration (e.g., 10 mg/kg IP, 5 days/week) Randomization->MeTC7_Treatment Vehicle_Control Vehicle Control Administration Randomization->Vehicle_Control Endpoint_Measurement Endpoint Tumor Volume & Weight Measurement MeTC7_Treatment->Endpoint_Measurement Vehicle_Control->Endpoint_Measurement Tissue_Harvesting Tumor & Organ Harvesting Endpoint_Measurement->Tissue_Harvesting Ex_Vivo_Analysis Ex-Vivo Analysis (e.g., Western Blot, IHC) Tissue_Harvesting->Ex_Vivo_Analysis Statistical_Analysis Statistical Analysis Ex_Vivo_Analysis->Statistical_Analysis

References

Application Notes and Protocols for MeTC7: A Vitamin D Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of MeTC7, a potent Vitamin D Receptor (VDR) antagonist with significant anti-tumor properties.[1] This document is intended to guide researchers in utilizing this compound for in vitro and in vivo studies.

Introduction to this compound

This compound is a small molecule antagonist of the Vitamin D Receptor (VDR), demonstrating potent VDR inhibition with an IC50 value of 2.9 μM.[1] It has been shown to exert anti-tumor effects in various cancer models, including ovarian cancer, neuroblastoma, medulloblastoma, and pancreatic cancer.[1][2][3] this compound functions by disrupting the VDR signaling pathway, leading to the suppression of downstream targets such as Retinoid X Receptor alpha (RXRα) and Importin-4.[1][2][3]

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C32H48BrN3O4[4]
Formula Weight 618.7 g/mol [4]
Purity ≥95%[4]
Formulation Crystalline solid[4]
IC50 (VDR Inhibition) 2.9 µM (in a fluorescence polarization assay)[4]
IC50 (VDR Transactivation) 20.8 µM (in HEK293 cells)[4]
In Vivo Dosage 10 mg/kg (reduces tumor growth in an SH-SY5Y neuroblastoma mouse xenograft model)[4]

Preparation of this compound Solutions

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following protocols detail the preparation of stock and working solutions for both in vitro and in vivo applications.

In Vitro Stock Solution Preparation (DMSO)
ParameterValue/InstructionReference
Solvent Dimethyl sulfoxide (B87167) (DMSO)[5]
Solubility in DMSO 10 mg/mL (16.16 mM)[5]
Recommended Stock Concentration At least 1000 times higher than the working solution for cell experiments. A common stock concentration is 10 mM.[5]
Procedure 1. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. 2. Add the calculated volume of DMSO to achieve the desired stock concentration. 3. To aid dissolution, sonication in an ultrasonic water bath is recommended.[5]
Storage of Stock Solution Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
In Vivo Working Solution Preparation (DMSO/Corn Oil)

This protocol provides a method for preparing a this compound solution suitable for intraperitoneal (i.p.) injection in animal models.

ParameterValue/InstructionReference
Solvents DMSO and Corn Oil[1]
Final Composition 10% DMSO, 90% Corn Oil[1]
Procedure 1. Prepare a stock solution of this compound in DMSO at a concentration 10 times higher than the final desired working concentration (e.g., for a 1 mg/mL working solution, prepare a 10 mg/mL DMSO stock). 2. In a sterile tube, add 9 volumes of corn oil. 3. Add 1 volume of the this compound DMSO stock solution to the corn oil. 4. Mix thoroughly by vortexing until a clear and homogenous solution is obtained.[1]
Important Considerations This protocol yields a clear solution of ≥ 1.67 mg/mL. If the continuous dosing period exceeds half a month, this protocol should be used with caution. It is recommended to prepare the working solution fresh on the day of use.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established general procedures and should be optimized for specific cell lines and experimental conditions.

Cell Viability (MTS Assay)

This protocol outlines the use of an MTS assay to determine the effect of this compound on cancer cell viability.

StepProcedureReference
1. Cell Seeding Seed cancer cells into a 96-well plate at a density of 5,000 cells per 100 µL of complete culture medium per well. Allow the cells to attach overnight at 37°C in a humidified 5% CO2 incubator.[2][3]
2. This compound Treatment Prepare serial dilutions of this compound from the DMSO stock solution in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%). Replace the medium in the wells with 100 µL of the this compound-containing medium or control medium (with DMSO vehicle).[6]
3. Incubation Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.[2]
4. MTS Reagent Addition Add 20 µL of MTS reagent to each well.[6][7]
5. Incubation with MTS Incubate the plate for 1 to 4 hours at 37°C.[6][7]
6. Absorbance Measurement Measure the absorbance at 490 nm using a microplate reader.[6]
7. Data Analysis Subtract the absorbance of the background (medium only) wells. Calculate cell viability as a percentage of the vehicle-treated control cells.[8]
Protein Expression Analysis (Immunoblotting)

This protocol describes the use of immunoblotting to analyze changes in protein expression in response to this compound treatment.

StepProcedureReference
1. Cell Lysis Treat cells with this compound at the desired concentration and for the specified time. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.[9][10]
2. Protein Quantification Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[11]
3. SDS-PAGE Load equal amounts of protein (typically 20-40 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.[11]
4. Protein Transfer Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9][12]
5. Blocking Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
6. Primary Antibody Incubation Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-VDR, anti-RXRα, anti-Importin-4) overnight at 4°C with gentle agitation.[12]
7. Secondary Antibody Incubation Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
8. Detection Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
In Vivo Tumor Xenograft Model

This protocol provides a general workflow for establishing a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of this compound.

StepProcedureReference
1. Cell Preparation Harvest cancer cells that are in the logarithmic growth phase. Wash the cells with sterile PBS or serum-free medium and resuspend them to the desired concentration (e.g., 1-5 × 10^7 cells/mL). For some cell lines, mixing the cell suspension with Matrigel at a 1:1 ratio can improve tumor formation.[13]
2. Animal Acclimatization Use immunodeficient mice (e.g., nude or NSG mice). Allow the mice to acclimate to the facility for at least one week before the experiment.[14]
3. Tumor Cell Implantation Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[13][14]
4. Tumor Growth Monitoring Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their volume using calipers (Volume = (Length × Width²) / 2).[15]
5. This compound Administration When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or the vehicle control (10% DMSO/90% corn oil) via the desired route (e.g., intraperitoneal injection) according to the planned dosing schedule.[4]
6. Efficacy Evaluation Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or immunoblotting).[15][16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.

MeTC7_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound VDR VDR This compound->VDR Inhibition RXR RXRα VDR->RXR Suppression Importin4 Importin-4 VDR->Importin4 Suppression GeneTranscription Target Gene Transcription TumorGrowth Tumor Growth and Proliferation GeneTranscription->TumorGrowth Promotion

Caption: Proposed signaling pathway of this compound as a VDR antagonist.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Working Prepare this compound Working Solution Prep_Stock->Prep_Working MTS_Assay Cell Viability Assay (MTS) Prep_Working->MTS_Assay Western_Blot Protein Expression (Immunoblotting) Prep_Working->Western_Blot Treatment This compound Treatment Prep_Working->Treatment Cell_Culture Cell Culture Cell_Culture->MTS_Assay Cell_Culture->Western_Blot Xenograft_Model Establish Xenograft Tumor Model Xenograft_Model->Treatment Tumor_Analysis Tumor Growth Analysis Treatment->Tumor_Analysis

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for MeTC7 Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MeTC7 is a novel and selective Vitamin D Receptor (VDR) antagonist that has demonstrated significant anti-tumor effects in various cancer models.[1][2][3] The Vitamin D Receptor is a nuclear receptor that is overexpressed in several malignancies, including neuroblastoma, ovarian, pancreatic, and lung cancers, where its high expression often correlates with a poor prognosis.[1][2] this compound functions by binding to the VDR ligand-binding domain, which induces conformational changes that lead to its antagonistic effects.[1][2][3] This inhibition disrupts downstream signaling pathways, suppresses the viability of cancer cells, and ultimately reduces tumor growth in xenograft and transgenic mouse models.[1][2] In certain cancer types, this compound has also been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1), suggesting a potential role in modulating the tumor immune microenvironment.[4][5][6]

These application notes provide a summary of the quantitative data from preclinical studies and detailed protocols for the administration of this compound in xenograft mouse models.

Quantitative Data Summary: this compound Efficacy in Xenograft Models

The following tables summarize the in vivo efficacy of this compound across different cancer types as reported in preclinical studies.

Table 1: Ovarian Cancer Xenograft Models

Cell LineMouse StrainThis compound Dosage & RouteTreatment ScheduleKey OutcomesReference
SKOV-3Nude Mice10 mg/kg, Intraperitoneal (IP)Monday - FridayReduced tumor growth[1][7]
ES2NSG MiceNot specifiedNot specifiedSlowed tumor growth[1]

Table 2: Neuroblastoma, Medulloblastoma, and Pancreatic Cancer Xenograft Models

Cancer TypeModelThis compound Dosage & RouteTreatment ScheduleKey OutcomesReference
NeuroblastomaTH-MYCN Transgenic10 mg/kg, IPNot specifiedReduced tumor growth; Reduced MYCN expression[1][8]
MedulloblastomaXenograftNot specifiedNot specifiedReduced tumor growth[1][8]
Pancreatic CancerXenograftNot specifiedNot specifiedReduced tumor growth[1][8]

Table 3: Hematological and Other Malignancy Models

Cancer TypeModelThis compound Dosage & RouteTreatment ScheduleKey OutcomesReference
Acute Myeloid Leukemia (AML)U937 XenograftNot specifiedNot specifiedInhibited xenograft growth[4][5][9]
Colon CancerMC38 Syngeneic25 mg/kg, Subcutaneous1x/dayDecreased PD-L1 expression (with radiation)[6][9]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration in xenograft mouse models, compiled from published studies.

3.1 Protocol: this compound Formulation for In Vivo Administration

3.1.1 Formulation for Intraperitoneal (IP) Injection This protocol is suitable for delivering this compound in a lipid-based vehicle.[8]

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO). For example, create a 16.7 mg/mL stock solution.[8]

  • Storage: Store the stock solution at -20°C for up to one month or -80°C for up to six months.[8]

  • Prepare Working Solution: On the day of injection, prepare the working solution. For a final concentration of 1.67 mg/mL, add 100 µL of the 16.7 mg/mL DMSO stock solution to 900 µL of corn oil.[8]

  • Mixing: Mix thoroughly by vortexing to ensure a homogenous solution. The final vehicle composition will be 10% DMSO and 90% corn oil.[8]

  • Usage: Use the freshly prepared working solution on the same day.[8]

3.1.2 Formulation for Subcutaneous (SC) Injection This protocol uses a cyclodextrin-based vehicle for aqueous delivery.[9]

  • Vehicle Preparation: Prepare a sterile vehicle solution consisting of 40% Hydroxypropyl-beta-cyclodextrin and Solutol HS15 in sterile water.

  • This compound Dissolution: Dissolve the calculated amount of this compound powder in the vehicle to achieve the desired final concentration (e.g., for a 25 mg/kg dose).

  • Mixing: Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.

  • Usage: Prepare the formulation fresh on the day of administration.

3.2 Protocol: Xenograft Tumor Implantation

This protocol is a general guideline for subcutaneous tumor establishment. The specific cell number may need optimization based on the cell line's growth characteristics.

  • Cell Culture: Culture cancer cells (e.g., SKOV-3, U937) under standard conditions to ~80% confluency.

  • Cell Harvesting: Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells) and wash with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).

  • Resuspension: Resuspend the cell pellet in a sterile solution. For some cell lines like U937, a 1:1 mixture of cold Matrigel and RPMI medium is used to support initial tumor establishment.[9] A typical injection volume is 100-200 µL.

  • Implantation: Anesthetize the mouse (e.g., using isoflurane). Subcutaneously inject the cell suspension (e.g., 5 million cells/mouse) into the flank of an appropriate mouse strain (e.g., Nude or NSG mice).[9]

  • Monitoring: Monitor the animals for tumor growth. Caliper measurements should begin a few days post-implantation.

3.3 Protocol: this compound Administration and Tumor Monitoring

  • Tumor Growth: Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into control (vehicle) and treatment (this compound) groups.

  • Animal Weight: Record the body weight of each mouse before starting the treatment and monitor 2-3 times per week throughout the study.

  • This compound Administration: Administer this compound or vehicle according to the planned dose, route (IP or SC), and schedule (e.g., 10 mg/kg, IP, Monday-Friday).[1][7]

  • Tumor Measurement: Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size as defined by the institution's animal care and use committee guidelines.

  • Data Analysis: At the end of the study, compare the tumor volumes and animal weights between the control and treatment groups. Tumor growth inhibition (TGI) can be calculated to quantify efficacy.

Visualizations: Signaling Pathway and Experimental Workflow

4.1 this compound Mechanism of Action

This compound acts as a selective antagonist to the Vitamin D Receptor. By binding to VDR, it prevents the formation of the VDR-RXR heterodimer, an essential step for VDR signaling activation, thereby inhibiting the transcription of target genes involved in cell proliferation.[1][4]

MeTC7_Pathway cluster_nucleus Nucleus cluster_effect Cellular Effect VDR VDR VDR->Block RXR RXRα RXR->Block Dimerization This compound This compound This compound->VDR Antagonizes VDRE Vitamin D Response Element (VDRE) TargetGenes Target Gene Transcription (e.g., MYCN, Proliferation Genes) VDRE->TargetGenes Proliferation Tumor Cell Proliferation TargetGenes->Proliferation Inhibition Block->VDRE Binding Blocked

Caption: Proposed signaling pathway for this compound as a VDR antagonist.

4.2 Experimental Workflow for a Xenograft Study

The workflow for evaluating this compound in a xenograft mouse model involves several key stages, from cell preparation and implantation to treatment and final data analysis.

Xenograft_Workflow cluster_prep Preparation Phase cluster_implant In Vivo Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A 1. Cancer Cell Culture & Expansion B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Implantation in Mice B->C D 4. Tumor Growth to Measurable Size C->D E 5. Randomize Mice into Groups D->E F 6. Administer Vehicle (Control Group) E->F G 7. Administer this compound (Treatment Group) E->G H 8. Monitor Body Weight & Tumor Volume F->H G->H I 9. Study Endpoint Reached H->I 2-3x per week J 10. Data Analysis (e.g., TGI) I->J

Caption: Standard experimental workflow for this compound xenograft studies.

References

Application Notes and Protocols for Measuring MeTC7 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: MeTC7 is a synthetic small molecule identified as a selective antagonist of the Vitamin-D Receptor (VDR), a nuclear receptor implicated in various malignancies.[1][2] As an antagonist, this compound inhibits the transcriptional activity of VDR, making it a promising candidate for cancer therapy.[1][3] Accurate measurement of its binding affinity and functional antagonism to VDR is critical for understanding its mechanism of action and for the development of VDR-targeted therapeutics. These notes provide detailed protocols for key assays used to characterize the binding and inhibitory properties of this compound.

Quantitative Data Summary

The binding affinity and functional inhibition of this compound against the Vitamin-D Receptor (VDR) have been quantified using various biochemical and cell-based assays. The following table summarizes the key inhibitory concentration (IC50) values reported in the literature.

Assay TypeDescriptionReported IC50 ValueReference
Fluorescence Polarization (FP) A biochemical assay measuring the competitive binding of this compound to the VDR Ligand-Binding Domain (LBD) against a fluorescently labeled ligand.1.86 µM[3]
Fluorescence Polarization (FP) A similar biochemical competition assay for VDR-LBD.2.9 ± 0.1 µM[4][5]
VDR Transactivation Assay A cell-based assay measuring the inhibition of VDR-mediated gene transcription in HEK293 cells.20.8 ± 8.3 µM[1]

Signaling and Experimental Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of a key binding affinity assay.

MeTC7_Signaling_Pathway cluster_cell Cancer Cell This compound This compound VDR VDR This compound->VDR Binds & Antagonizes VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Dimerizes with VDR->VDR_RXR Blocked by this compound RXR RXRα RXR->VDR_RXR PDL1_Gene PD-L1 Gene (CD274) VDR_RXR->PDL1_Gene Activates Transcription PDL1_Protein PD-L1 Protein (Surface Expression) PDL1_Gene->PDL1_Protein Leads to Tumor_Growth Tumor Growth & Immune Evasion PDL1_Protein->Tumor_Growth

Caption: Proposed signaling pathway of this compound as a VDR antagonist, leading to inhibition of PD-L1 expression.

FP_Workflow start Start prep_reagents 1. Prepare Reagents - VDR-LBD Protein - Fluorescent Probe (e.g., SRC2-3-Alexa647) - Assay Buffer - this compound Serial Dilution start->prep_reagents add_components 2. Add Components to Microplate - VDR-LBD - this compound (or vehicle) - Incubate prep_reagents->add_components add_probe 3. Add Fluorescent Probe - Incubate to reach equilibrium add_components->add_probe read_plate 4. Measure Fluorescence Polarization - Use microplate reader with FP capabilities add_probe->read_plate analyze 5. Data Analysis - Plot Polarization vs. [this compound] - Fit curve (e.g., four-parameter logistic) - Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for a competitive Fluorescence Polarization (FP) binding assay.

Experimental Techniques and Protocols

Fluorescence Polarization (FP) Competition Assay

Application Note: Fluorescence Polarization is a powerful in-solution technique to measure molecular binding events.[6] It relies on the principle that a small, fluorescently labeled molecule (probe) tumbles rapidly in solution, leading to low polarization of emitted light when excited with polarized light. When this probe binds to a much larger molecule (like the VDR-LBD), its tumbling slows significantly, resulting in a higher polarization signal. In a competition assay, a test compound like this compound competes with the fluorescent probe for binding to the VDR-LBD. Increasing concentrations of this compound will displace the probe, causing a decrease in the polarization signal, which can be used to calculate the IC50 value.[3][6]

Protocol:

Materials:

  • Purified VDR Ligand-Binding Domain (VDR-LBD) protein.

  • Fluorescent probe (e.g., SRC2-3 AlexaFluor 647).[3]

  • This compound compound.

  • Assay Buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

  • DMSO for compound dilution.

  • Black, low-volume 384-well microplates.

  • Microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Further dilute these stock solutions into the final assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay is constant and low (e.g., <1%).

  • Reaction Setup:

    • In each well of the 384-well plate, add the VDR-LBD protein to a final concentration (e.g., 10-50 nM).

    • Add the serially diluted this compound or DMSO vehicle (for control wells).

    • Mix gently and incubate for 15-30 minutes at room temperature to allow the compound to bind to the receptor.

  • Probe Addition: Add the fluorescent probe to all wells at a low, fixed concentration (e.g., 10 nM).

  • Equilibration: Incubate the plate at room temperature, protected from light, for at least 1-2 hours to allow the binding reaction to reach equilibrium.[7]

  • Measurement: Read the fluorescence polarization on a suitable microplate reader. Excite at the appropriate wavelength for the fluorophore (e.g., ~650 nm for AlexaFluor 647) and measure emission at (~665 nm).

  • Data Analysis:

    • Subtract the background polarization from a well containing only the fluorescent probe.

    • Plot the polarization values (in mP) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Cell-Based VDR Transactivation Assay

Application Note: This assay measures the ability of this compound to antagonize the function of VDR within a cellular context. It utilizes a host cell line (e.g., HEK293) engineered to express VDR and a reporter gene (e.g., luciferase) under the control of a VDR-responsive promoter.[1] When a VDR agonist (like calcitriol) is added, VDR is activated and drives the expression of the reporter gene. The addition of an antagonist like this compound will inhibit this process, leading to a dose-dependent decrease in the reporter signal (e.g., luminescence). This allows for the quantification of functional antagonism and determination of an IC50 value.[1][3]

Protocol:

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently transfected with a VDR expression vector and a VDR-responsive reporter plasmid (e.g., VDRE-luciferase).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • VDR agonist (e.g., Calcitriol).

  • This compound compound.

  • White, opaque 96-well cell culture plates.

  • Luciferase assay reagent kit.

  • Luminometer microplate reader.

Procedure:

  • Cell Seeding: Seed the engineered HEK293 cells into a 96-well white, opaque plate at an appropriate density (e.g., 10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Prepare a solution of the VDR agonist (Calcitriol) at a concentration that gives a robust signal (e.g., its EC80 concentration, typically around 10 nM).

    • Remove the old medium from the cells and replace it with a medium containing the fixed concentration of Calcitriol and the varying concentrations of this compound. Include control wells with Calcitriol only (positive control) and vehicle only (negative control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator to allow for VDR activation and reporter gene expression.

  • Lysis and Measurement:

    • Remove the medium from the wells.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate in each well.

    • Immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the signal from the positive control (agonist only) to 100% and the negative control (vehicle only) to 0%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Mammalian 2-Hybrid (M2H) Assay for Selectivity

Application Note: The Mammalian 2-Hybrid (M2H) assay is used to investigate ligand-dependent protein-protein interactions inside mammalian cells.[8] To confirm that this compound is a selective VDR antagonist, this assay can test its ability to disrupt the interaction between VDR and its heterodimer partner RXR, or between VDR and essential co-activators like SRC1.[8] This method provides valuable information on the compound's specific mechanism of antagonism and its selectivity over other nuclear receptors.[4][8]

Protocol:

Materials:

  • Host cell line (e.g., HEK293T).

  • Expression vector for a fusion of the GAL4 DNA-binding domain (DBD) to VDR (GAL4-VDR).

  • Expression vector for a fusion of the VP16 activation domain (AD) to RXRα or a coactivator (VP16-RXRα).

  • A reporter plasmid with a GAL4 upstream activation sequence driving a reporter gene (e.g., UAS-luciferase).

  • Transfection reagent.

  • VDR agonist (Calcitriol) and this compound.

Procedure:

  • Transfection: Co-transfect the host cells in a 96-well plate with the GAL4-VDR, VP16-RXRα (or other partner), and UAS-luciferase plasmids.

  • Compound Treatment: After 24 hours, treat the transfected cells with a VDR agonist (to induce interaction) in the presence of increasing concentrations of this compound.

  • Incubation: Incubate for another 24 hours to allow for protein interaction and reporter expression.

  • Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) as described in the transactivation assay protocol.

  • Data Analysis: A dose-dependent decrease in the reporter signal in the presence of this compound indicates that the compound disrupts the VDR-partner interaction. Calculate the IC50 from the dose-response curve. To test for selectivity, the same assay can be run with other nuclear receptors.[8]

References

Application Notes and Protocols for MeTC7 in CRISPR-Based Vitamin D Receptor (VDR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vitamin D Receptor (VDR) is a nuclear receptor that plays a crucial role in calcium homeostasis, cell proliferation, and differentiation.[1] Its dysregulation has been implicated in various diseases, including cancer.[2][3] MeTC7 is a novel, potent, and selective antagonist of the Vitamin D Receptor (VDR) with an IC50 value of 2.9 μM.[4] It has demonstrated significant anti-tumor effects in various cancer models by inhibiting VDR activity.[2][5] The adOMET of CRISPR/Cas9 technology provides a powerful tool for precise genome editing, enabling researchers to create knockout or activation models of VDR to study its function in detail.

These application notes provide a comprehensive guide for utilizing this compound in conjunction with CRISPR-based VDR studies. Detailed protocols for CRISPR-mediated VDR knockout and activation, along with methods for evaluating the effects of this compound in these genetically modified models, are presented.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in various experimental settings.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line(s)ValueReference
VDR Inhibition (IC50)-2.9 µM[4]
VDR Transactivation Inhibition (IC50)HEK29320.8 µM-
Viability InhibitionOvarian Cancer Cell Lines (OVCAR-8, 2008, SKOV-3, Caov-3, IGROV-1)Dose-dependent[1]
Viability InhibitionNeuroblastoma Cell Lines (Lan-5, SK-N-AS, SHEP-1, BE(2)C, Kelly, SH-SY5Y)Dose-dependent[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatment Dose & ScheduleOutcomeReference
Nude MiceOvarian Cancer (SKOV-3 xenograft)10 mg/kg, i.p., Mon-FriReduced tumor growth[5]
NSG MiceMedulloblastoma (D283 xenograft)10 mg/kg, i.p., Mon-FriReduced tumor growth[5]
NSG MicePancreatic Cancer (PANC-1 & BXPC-3 xenografts)10 mg/kg, i.p., Mon-FriReduced tumor growth[5]
NSG MiceAcute Myeloid Leukemia (U937 xenograft)10 mg/kg, i.p., Mon-FriReduced tumor growth[6]
Syngeneic Mouse ModelColorectal Cancer25 mg/kg, s.c., dailyInhibited PD-L1 expression[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound and VDR studies.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D Vitamin D VDR VDR Vitamin_D->VDR Binds & Activates VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR This compound This compound This compound->VDR Antagonizes VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Target_Genes Target Gene Transcription VDRE->Target_Genes Regulates PDL1 PD-L1 Expression Target_Genes->PDL1 Includes

Figure 1: Simplified VDR signaling pathway and the antagonistic action of this compound.

CRISPR_VDR_Workflow cluster_design Design & Preparation cluster_transfection Transfection & Selection cluster_validation Validation cluster_treatment Functional Assays sgRNA_design sgRNA Design for VDR Vector_prep Vector Preparation (Cas9 & sgRNA) sgRNA_design->Vector_prep Transfection Transfection into Cancer Cells Vector_prep->Transfection Selection Selection of Edited Cells Transfection->Selection Genomic_validation Genomic Validation (Sequencing) Selection->Genomic_validation Protein_validation Protein Validation (Western Blot) Genomic_validation->Protein_validation MeTC7_treatment This compound Treatment Protein_validation->MeTC7_treatment Functional_assays Functional Assays (Viability, Apoptosis, etc.) MeTC7_treatment->Functional_assays

Figure 2: General workflow for CRISPR-based VDR studies with this compound treatment.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated VDR Knockout in Cancer Cell Lines

This protocol provides a general framework for generating VDR knockout cancer cell lines using the CRISPR/Cas9 system.

Materials:

  • Cancer cell line of interest

  • Lentiviral or plasmid-based CRISPR/Cas9 system with VDR-specific sgRNA

  • Transfection reagent or electroporation system

  • Puromycin or other selection antibiotic

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing service

  • Western blot reagents

  • Anti-VDR antibody

  • Anti-GAPDH or other loading control antibody

Procedure:

  • sgRNA Design and Cloning: Design and clone two to three VDR-specific sgRNAs into a suitable CRISPR/Cas9 vector.

  • Transfection: Transfect the cancer cells with the CRISPR/Cas9 plasmids using a suitable method (e.g., lipofection or electroporation).

  • Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

  • Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or FACS to isolate individual clones.

  • Genomic DNA Validation: Expand the single-cell clones and extract genomic DNA. Perform PCR to amplify the targeted region of the VDR gene and verify the presence of insertions or deletions (indels) by Sanger sequencing.

  • Western Blot Validation: Confirm the absence of VDR protein expression in the knockout clones by Western blot analysis.

Protocol 2: CRISPRa-Mediated VDR Activation

This protocol outlines the steps for activating endogenous VDR expression using the CRISPR activation (CRISPRa) system.

Materials:

  • Cancer cell line of interest

  • dCas9-VP64 or other CRISPRa activator system

  • VDR promoter-targeting sgRNA

  • Transfection reagent or electroporation system

  • Selection antibiotic

  • qRT-PCR reagents and VDR-specific primers

  • Western blot reagents and antibodies

Procedure:

  • sgRNA Design: Design sgRNAs targeting the promoter region of the VDR gene.

  • Transfection: Co-transfect the cells with the CRISPRa activator plasmid and the VDR-targeting sgRNA plasmid.

  • Selection: Select for successfully transfected cells using the appropriate antibiotic.

  • qRT-PCR Validation: Isolate RNA from the selected cells and perform qRT-PCR to quantify the increase in VDR mRNA expression.

  • Western Blot Validation: Confirm the increased expression of VDR protein by Western blot analysis.

Protocol 3: In Vitro Treatment with this compound

This protocol describes how to treat VDR-modified and wild-type cancer cells with this compound to assess its effects.

Materials:

  • Wild-type, VDR knockout, and VDR activated cancer cells

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • Reagents for functional assays (e.g., MTT, Annexin V)

Procedure:

  • Cell Seeding: Seed an equal number of wild-type, VDR knockout, and VDR activated cells into multi-well plates.

  • This compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Functional Assays: Perform functional assays to assess cell viability (MTT assay), apoptosis (Annexin V staining), or other relevant endpoints.

Protocol 4: In Vivo Xenograft Studies with this compound

This protocol details the procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cells (wild-type or CRISPR-modified)

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., 40% Hydroxypropyl-beta-cyclodextrin + Solutol HS15 in sterile water)[6]

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg, intraperitoneally, 5 days a week) or vehicle control.[5]

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).

Protocol 5: Mammalian Two-Hybrid (M2H) Assay for VDR-RXR Interaction

This protocol is for investigating the effect of this compound on the interaction between VDR and its heterodimerization partner, Retinoid X Receptor (RXR).

Materials:

  • HEK293T or other suitable cells

  • Expression vectors for Gal4 DNA-binding domain (DBD)-fused to VDR-LBD

  • Expression vector for VP16 activation domain (AD)-fused to RXR

  • Luciferase reporter plasmid with Gal4 upstream activating sequences

  • Transfection reagent

  • Luciferase assay system

  • This compound and VDR agonist (e.g., 1,25-dihydroxyvitamin D3)

Procedure:

  • Transfection: Co-transfect cells with the VDR-LBD-DBD, RXR-AD, and luciferase reporter plasmids.

  • Treatment: Treat the transfected cells with a VDR agonist in the presence or absence of increasing concentrations of this compound.

  • Incubation: Incubate for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol. A decrease in luciferase activity in the presence of this compound indicates disruption of the VDR-RXR interaction.

Protocol 6: Western Blot for VDR and PD-L1 Expression

This protocol is for quantifying the protein levels of VDR and its downstream target, PD-L1.

Materials:

  • Cell or tumor lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-VDR, anti-PD-L1, anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Prepare protein lysates from cells or tissues and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

References

Application Notes and Protocols: Assessing the Effect of MeTC7 on PD-L1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein often overexpressed by tumor cells to evade the host's immune system. The small molecule MeTC7 has been identified as a potent antagonist of the Vitamin D Receptor (VDR) that selectively inhibits PD-L1 expression in various cancer types, presenting a promising alternative to antibody-based therapies.[1][2][3] This document provides detailed protocols for assessing the effect of this compound on PD-L1 expression in cancer cells, summarizes key quantitative data, and illustrates the underlying signaling pathway and experimental workflows.

Data Presentation

Table 1: In Vitro Efficacy of this compound on PD-L1 Expression and Cell Viability

Cell LineCancer TypeThis compound ConcentrationTreatment DurationEffect on PD-L1 ExpressionEffect on Cell Viability
AML-1 (primary cells)Acute Myeloid Leukemia100–500 nM48 hReducedNot specified
MV-411Acute Myeloid Leukemia100–500 nM48 hReducedReduced
THP-1Acute Myeloid Leukemia100–500 nM48 hReducedReduced
MOLM13Acute Myeloid LeukemiaNot specifiedNot specifiedNot specifiedReduced
U937Acute Myeloid LeukemiaNot specifiedNot specifiedNot specifiedReduced
OVCAR-8Ovarian Cancer50, 100 nMOvernightReduced (total PD-L1)Sensitive
NCI-H460Lung Cancer50, 100 nMOvernightReduced (total PD-L1)Not specified
PANC-1Pancreatic Cancer100 nM48 hReduced (surface PD-L1)Not specified
KCKO (murine)Pancreatic Cancer100 nM48 hReduced (surface PD-L1)Not specified
ES2Ovarian Cancer100 nM48 hReduced (surface PD-L1)Not specified
H1975Lung Cancer500 nMNot specifiedReduced (surface PD-L1)Not specified
Murine Breast CancerBreast Cancer500 nMNot specifiedReduced (surface PD-L1)Not specified

Data compiled from multiple studies.[1][4] Note that experimental conditions may vary between studies.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the general procedure for treating cancer cell lines with this compound to assess its impact on PD-L1 expression.

Materials:

  • Cancer cell lines (e.g., MV-411, THP-1, OVCAR-8)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (to be dissolved in a suitable solvent like DMSO)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment.

  • Cell Adherence (for adherent cells): Allow cells to adhere overnight in the incubator.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 100 nM, 250 nM, 500 nM).[1] Prepare a vehicle control using the same concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 48 hours).[1]

  • Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western Blot, Flow Cytometry).

Western Blotting for Total PD-L1 Expression

This protocol is for determining the total cellular PD-L1 protein levels following this compound treatment.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PD-L1 (e.g., Cell Signaling Technology, #13684S)

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cells with RIPA buffer, quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.

Flow Cytometry for Surface PD-L1 Expression

This protocol is for quantifying the expression of PD-L1 on the cell surface.

Materials:

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated anti-PD-L1 antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the treated cells and wash them with FACS buffer.

  • Staining: Resuspend the cells in FACS buffer and add the fluorochrome-conjugated anti-PD-L1 antibody or the corresponding isotype control.

  • Incubation: Incubate the cells on ice for 30-60 minutes in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data using a flow cytometer.

  • Analysis: Analyze the data to determine the percentage of PD-L1 positive cells and the mean fluorescence intensity.

Visualizations

Signaling Pathway

MeTC7_Signaling_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR antagonizes STAT3 STAT3 VDR->STAT3 activates PDL1_Gene PD-L1 Gene (CD274) STAT3->PDL1_Gene promotes transcription PDL1_Protein PD-L1 Protein PDL1_Gene->PDL1_Protein translation Immune_Evasion Tumor Immune Evasion PDL1_Protein->Immune_Evasion

Caption: Proposed signaling pathway of this compound in inhibiting PD-L1 expression.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture MeTC7_Prep 2. This compound Dilution Cell_Culture->MeTC7_Prep Treatment 3. Cell Treatment with this compound (e.g., 48 hours) MeTC7_Prep->Treatment Harvest 4. Harvest Cells Treatment->Harvest Western_Blot 5a. Western Blot (Total PD-L1) Harvest->Western_Blot Flow_Cytometry 5b. Flow Cytometry (Surface PD-L1) Harvest->Flow_Cytometry

Caption: Workflow for assessing the effect of this compound on PD-L1 expression.

References

Application Notes and Protocols: Lipid Nanoparticle Formulation for MeTC7 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

MeTC7 is a potent and selective antagonist of the Vitamin-D receptor (VDR), demonstrating significant anti-tumor activity in various cancer models.[1][2][3] Overexpression of VDR is linked to poor prognosis in several cancers, including pancreatic, lung, and ovarian cancers, making it a compelling therapeutic target.[1][3] this compound exerts its effect by inhibiting VDR transactivation and has been shown to reduce the growth of xenograft tumors.[1][2][3] However, the effective delivery of hydrophobic small molecules like this compound to target tissues presents a significant challenge. Lipid nanoparticles (LNPs) have emerged as a versatile and clinically validated platform for the delivery of a wide range of therapeutics, including small molecules, by enhancing solubility, stability, and bioavailability.[4][5][6] Notably, LNPs containing this compound have been shown to selectively localize to the pancreas in mice, highlighting the potential of this formulation strategy.[7]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-loaded lipid nanoparticles.

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound
PropertyValueReference
Molecular Formula C32H48BrN3O4[7]
Molecular Weight 618.65 g/mol [2][7]
Appearance Crystalline solid[7]
Solubility Ethanol (B145695): 1 mg/mL[7]
Mechanism of Action Vitamin-D Receptor (VDR) Antagonist[1][2]
IC50 (VDR Inhibition) 2.9 µM (in a fluorescence polarization assay)[2]
IC50 (VDR Transactivation) 20.8 µM (in HEK293 cells)[7]
In Vivo Dosage 10 mg/kg (in a mouse xenograft model)[7]
Table 2: Representative Lipid Nanoparticle Formulation for this compound
ComponentExample LipidMolar Ratio (%)Purpose
Cationic/Ionizable Lipid DLin-MC3-DMA50Encapsulation of therapeutic cargo and endosomal escape.
Phospholipid (Helper Lipid) 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10Structural integrity of the nanoparticle.
Sterol Cholesterol38.5Stabilizes the lipid bilayer and modulates fluidity.
PEGylated Lipid 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)1.5Provides steric stability, prevents aggregation, and prolongs circulation time.
Therapeutic Agent This compound-VDR antagonist for anti-tumor therapy.

Note: The presented molar ratios are based on established LNP formulations for siRNA delivery and may require optimization for this compound.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Lipid Nanoparticles (LNPs) by Microfluidic Mixing

This protocol describes the preparation of this compound-loaded LNPs using a microfluidic mixing device, which allows for controlled and reproducible nanoparticle formation.

Materials:

  • This compound

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DMG-PEG 2000

  • Ethanol (anhydrous, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassette (MWCO 10 kDa)

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

    • Vortex or sonicate gently to ensure complete dissolution.

  • Preparation of the Lipid-MeTC7 Organic Phase:

    • In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Add this compound dissolved in ethanol to the lipid mixture. The final concentration of this compound should be optimized based on the desired drug loading.

    • Adjust the final volume with ethanol to achieve the desired total lipid concentration.

  • Preparation of the Aqueous Phase:

    • The aqueous phase consists of citrate buffer (50 mM, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-MeTC7 organic phase into one syringe and the aqueous phase into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process to form the LNP-MeTC7 formulation.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated this compound.

    • Change the dialysis buffer every 2 hours.

  • Sterilization and Storage:

    • Filter the purified LNP-MeTC7 suspension through a 0.22 µm sterile filter.

    • Store the final formulation at 4°C. For long-term storage, consult stability studies.

Protocol 2: Characterization of this compound-Loaded LNPs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the LNP-MeTC7 formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter, PDI, and zeta potential using Dynamic Light Scattering (DLS).

2. Encapsulation Efficiency and Drug Loading:

  • Determine the total amount of this compound in the formulation by disrupting the LNPs with a suitable solvent (e.g., methanol) and quantifying the drug concentration using High-Performance Liquid Chromatography (HPLC).

  • To measure the amount of unencapsulated this compound, separate the LNPs from the aqueous phase by ultracentrifugation or size exclusion chromatography and quantify the drug in the supernatant/eluate.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • DL (%) = (Total Drug - Free Drug) / Total Lipid Weight * 100

3. Morphology:

  • Visualize the shape and surface morphology of the LNP-MeTC7 using Cryogenic Transmission Electron Microscopy (Cryo-TEM).

Protocol 3: In Vitro Evaluation of this compound-Loaded LNPs

1. Cell Culture:

  • Culture a VDR-overexpressing cancer cell line (e.g., SKOV-3, IGROV-1 for ovarian cancer) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

2. Cytotoxicity Assay:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of free this compound, LNP-MeTC7, and empty LNPs for 48-72 hours.

  • Assess cell viability using a standard MTT or PrestoBlue assay.

3. Cellular Uptake:

  • To visualize uptake, formulate LNPs with a fluorescently labeled lipid.

  • Treat cells with the fluorescently labeled LNP-MeTC7.

  • After incubation, wash the cells, fix them, and visualize the intracellular localization of the LNPs using fluorescence microscopy or quantify the uptake using flow cytometry.

4. In Vitro Efficacy - VDR Target Gene Expression:

  • Treat VDR-overexpressing cancer cells with free this compound and LNP-MeTC7.

  • After 24-48 hours, lyse the cells and extract RNA.

  • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of VDR downstream target genes (e.g., RXRα, Importin-4). A significant reduction in the expression of these genes indicates the effective delivery and activity of this compound.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Stock Lipid Stock Solutions (DSPC, Cholesterol, PEG-Lipid) Organic_Phase Organic Phase (Lipids + this compound in Ethanol) Lipid_Stock->Organic_Phase MeTC7_Solution This compound in Ethanol MeTC7_Solution->Organic_Phase Aqueous_Phase Aqueous Buffer (Citrate, pH 4.0) Mixing Microfluidic Mixing Aqueous_Phase->Mixing Organic_Phase->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_Product LNP-MeTC7 Formulation Sterilization->Final_Product Characterization Characterization (Size, PDI, Zeta, EE%) Final_Product->Characterization

Caption: Workflow for LNP-MeTC7 Formulation.

MeTC7_Signaling_Pathway cluster_cell Cancer Cell LNP_this compound LNP-MeTC7 Endocytosis Endocytosis LNP_this compound->Endocytosis Endosome Endosome Endocytosis->Endosome MeTC7_Release This compound Release Endosome->MeTC7_Release This compound This compound MeTC7_Release->this compound VDR Vitamin D Receptor (VDR) This compound->VDR Inhibition VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Transcription Gene Transcription VDRE->Transcription Tumor_Growth Tumor Growth Promotion Transcription->Tumor_Growth

Caption: this compound Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

common issues with MeTC7 solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MeTC7. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Vitamin D Receptor (VDR).[1][2] It functions by covalently binding to the ligand-binding pocket of VDR.[3] This binding event alters the conformation of the receptor, particularly impacting the C-terminal region and the dimerization interface, which in turn prevents the optimal folding required for its biological activity.[3] As a VDR antagonist, this compound has been shown to inhibit the expression of PD-L1 and demonstrates anti-tumor effects in various cancer models.[3]

Q2: What are the recommended solvents for dissolving this compound?

This compound is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4] For in vitro studies, DMSO is commonly used to prepare stock solutions.

Q3: I'm observing precipitation when I dilute my this compound stock solution into aqueous media. What should I do?

This is a common issue known as "precipitation upon dilution" and is expected for hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Optimize the dilution method: Instead of adding the aqueous buffer to your concentrated DMSO stock, add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This rapid mixing can help prevent the formation of localized high concentrations that lead to precipitation.

  • Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous medium. Try reducing the final working concentration.

  • Minimize the final DMSO concentration: While a high concentration of DMSO in the stock solution is useful, the final concentration in your cell culture or assay buffer should be kept low, ideally not exceeding 0.2% (v/v), to avoid solvent-induced artifacts and cytotoxicity.[5]

  • Use pre-warmed media: Adding the this compound stock solution to cell culture media that has been pre-warmed to 37°C can improve solubility.

Q4: How should I prepare this compound for in vivo studies?

For in vivo experiments, a common method involves preparing a stock solution in DMSO and then diluting it in an appropriate vehicle like corn oil. A specific protocol that has been used is to add a 100 μL DMSO stock solution (16.7 mg/mL) to 900 μL of corn oil and mix it thoroughly.[1] It is recommended to prepare this working solution fresh on the day of use.[1]

Q5: How should I store this compound solutions?

  • Powder: The solid form of this compound should be stored at -20°C.

  • Stock Solutions: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q6: What is the stability of this compound in aqueous solutions like PBS or cell culture media?

Troubleshooting Guide

IssuePotential CauseRecommended Solution
This compound powder is not dissolving in the initial solvent (e.g., DMSO, Ethanol). Insufficient solvent volume or inadequate mixing.- Increase the solvent volume.- Use ultrasonication to aid dissolution.- Gently warm the solution (up to 60°C) and vortex.[1]- Ensure you are using anhydrous (newly opened) DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
A clear stock solution in DMSO becomes cloudy or forms a precipitate upon dilution in aqueous buffer or cell culture medium. The compound's solubility limit in the final aqueous solution has been exceeded.- Decrease the final working concentration of this compound.- Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while vortexing.- Reduce the final percentage of DMSO in the working solution to below 0.2%.[5]- Consider preparing an intermediate dilution in the cell culture medium.
Inconsistent results between replicate experiments. Precipitation of this compound leading to variable effective concentrations.- Visually inspect all solutions for any signs of precipitation before adding them to the assay.- Prepare fresh dilutions for each experiment from a fully dissolved stock solution.- Ensure thorough mixing of the final working solution before adding it to the cells or assay.

Quantitative Data Summary

SolventSolubilityNotes
DMSO 16.67 mg/mL (26.95 mM)Requires ultrasonication and warming to 60°C. Use of newly opened, anhydrous DMSO is recommended.[1]
Ethanol 1 mg/mLNo specific preparation notes available.[4]
DMSO/Corn oil (1:9 ratio) ≥ 1.67 mg/mL (working solution)This is a protocol for preparing a working solution for in vivo use from a 16.7 mg/mL DMSO stock.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Formula Weight: 618.65 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortexer

    • Ultrasonic bath

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.19 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.

    • If necessary, gently warm the solution to 60°C and continue to vortex until the solution is clear.

    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Complete cell culture medium (e.g., RPMI, DMEM), pre-warmed to 37°C

    • Sterile tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the 10 mM stock solution needed. Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.2% (v/v). For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock, resulting in a final DMSO concentration of 0.1%.

    • Add the calculated volume of the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube.

    • Visually inspect the solution to ensure no precipitation has occurred.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

VDR_Signaling_Pathway VDR Signaling Pathway and this compound Antagonism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD Vitamin D3 VDR_RXR_inactive VDR-RXR (inactive) VitaminD->VDR_RXR_inactive Binds VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Translocates to Nucleus & Activates This compound This compound This compound->VDR_RXR_inactive Covalently Binds & Prevents Activation VDRE Vitamin D Response Element (VDRE) VDR_RXR_active->VDRE Binds GeneTranscription Target Gene Transcription VDRE->GeneTranscription Initiates

Caption: VDR signaling pathway and the antagonistic action of this compound.

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Dissolving this compound dissolve_check Is the powder fully dissolved in DMSO? start->dissolve_check dissolve_actions Increase solvent volume Use ultrasonication Gently warm to 60°C Use anhydrous DMSO dissolve_check->dissolve_actions No dilution_check Precipitation upon dilution in aqueous media? dissolve_check->dilution_check Yes dissolve_actions->dissolve_check dilution_actions Decrease final concentration Add stock to vortexing media Ensure final DMSO < 0.2% Use pre-warmed media dilution_check->dilution_actions Yes success Solution is clear Proceed with experiment dilution_check->success No dilution_actions->dilution_check failure Precipitation persists Re-evaluate experimental design dilution_actions->failure If still unsuccessful

Caption: A workflow for troubleshooting common this compound solubility issues.

References

Technical Support Center: Optimizing MeTC7 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeTC7, a potent Vitamin D Receptor (VDR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for accurate and reproducible cell viability assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective Vitamin D Receptor (VDR) antagonist.[1][2] It functions by binding to the VDR and inhibiting its activity, thereby blocking the downstream signaling pathways regulated by vitamin D. In various cancer cell lines, this inhibition has been shown to suppress cell viability and growth.[1][3][4][5] The mechanism involves the suppression of Retinoid X Receptor alpha (RXRα) and Importin-4 expression, as well as the induction of Poly (ADP-ribose) polymerase 1 (PARP1) cleavage, a marker of apoptosis.[1][2]

Q2: What is the recommended starting concentration range for this compound in a cell viability assay?

Based on published data, a broad concentration range from 0.1 µM to 100 µM is a reasonable starting point for most cancer cell lines. However, the optimal concentration is highly cell-line dependent. For sensitive cell lines, effects can be observed at nanomolar concentrations (e.g., 250 nM).[1][2][6] It is recommended to perform a dose-response experiment with serial dilutions to determine the IC50 value for your specific cell line.

Q3: Which solvent should I use to dissolve this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[6][7][8] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO. This stock solution is then further diluted in cell culture medium to achieve the desired final concentrations.

Q4: What is the maximum permissible concentration of DMSO in the final culture medium?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines.[9] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experimental setup to account for any effects of the solvent on cell viability.

Q5: How long should I incubate the cells with this compound?

Incubation times can vary depending on the cell line and the specific research question. Published studies have reported incubation times ranging from 18 to 72 hours.[1][10] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal incubation period for observing the desired effect in your cell line.

Q6: Does this compound affect VDR-negative cell lines?

The primary target of this compound is the Vitamin D Receptor. Therefore, its effects are expected to be more pronounced in cell lines with higher VDR expression.[3] Studies have shown that this compound has minimal effects on the proliferation of certain cell lines like HepG2 and HEK293T at concentrations up to 100 µM.[1] However, it is always advisable to assess the VDR expression level in your cell line of interest.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line CategoryCell LineIC50 (µM)Assay Conditions
Ovarian CancerOVCAR-8Concentration-dependent decrease in viabilityNot specified
OV-2008Concentration-dependent decrease in viabilityNot specified
SKOV3Concentration-dependent decrease in viabilityNot specified
Caov-3Concentration-dependent decrease in viabilityNot specified
IGROV-1Concentration-dependent decrease in viabilityNot specified
NeuroblastomaLan-5Dose-dependent suppression of viability48h incubation
SK-N-ASDose-dependent suppression of viability48h incubation
SHEP-1Dose-dependent suppression of viability48h incubation
BE(2)CDose-dependent suppression of viability48h incubation
KellyDose-dependent suppression of viability48h incubation
SH-SY5YDose-dependent suppression of viability48h incubation
Acute Myeloid Leukemia (AML)THP-1Reduced viability48h incubation
MOLM13Reduced viability48h incubation
MV-411Reduced viability48h incubation

Note: The exact IC50 values were not always explicitly stated in the search results but a dose-dependent effect was consistently reported.

Experimental Protocols

Detailed Methodology for a Cell Viability Assay (MTS-based)

This protocol is adapted from published studies using this compound and general best practices for MTS assays.[1][11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well). The final volume per well should be 100 µL.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control containing the same concentration of DMSO as your highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Following incubation, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time will depend on the cell type and density.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible results 1. Cell passage number and health: High passage numbers can lead to altered cell characteristics. 2. Inconsistent cell seeding density: Uneven cell distribution across the plate. 3. This compound precipitation: Compound coming out of solution in the culture medium.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Ensure a homogenous cell suspension before seeding. Mix the plate gently after seeding. 3. Visually inspect the medium for any precipitates after adding this compound. If precipitation occurs, try preparing fresh dilutions or slightly increasing the final DMSO concentration (while staying below toxic levels).
High background in vehicle control wells 1. DMSO toxicity: The concentration of DMSO is too high for the specific cell line. 2. Contamination: Bacterial or fungal contamination in the cell culture.1. Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your cells. Ensure the final DMSO concentration is below this level (ideally ≤ 0.5%). 2. Regularly inspect your cell cultures for any signs of contamination. Practice good aseptic technique.
No significant effect of this compound on cell viability 1. Low VDR expression: The cell line may not express sufficient levels of the Vitamin D Receptor. 2. Suboptimal incubation time or concentration: The chosen experimental window may not be appropriate. 3. Inactive compound: The this compound compound may have degraded.1. Verify the VDR expression level in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line known to be sensitive to VDR antagonists. 2. Perform a time-course experiment and a broader dose-response curve. 3. Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light).
Interference with the assay readout 1. Compound color: this compound itself might have some absorbance at the wavelength used for the assay. 2. Compound interaction with assay reagents: The compound may directly react with the MTT/MTS reagent.1. Run a control with this compound in cell-free medium to check for any intrinsic absorbance. 2. While less common, it's a possibility. If suspected, consider using an alternative cell viability assay based on a different principle (e.g., ATP-based assay like CellTiter-Glo®).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) C Prepare Serial Dilutions of this compound in Media A->C B Cell Seeding (96-well plate) D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Desired Time D->E F Add MTS Reagent E->F G Incubate and Read Absorbance F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow for assessing cell viability with this compound.

Signaling_Pathway This compound Mechanism of Action This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Antagonizes RXR RXRα This compound->RXR Suppresses Expression Importin4 Importin-4 This compound->Importin4 Suppresses Expression PARP1 PARP1 Cleavage (Apoptosis) This compound->PARP1 Induces VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR->VDR_RXR Importin4->VDR Nuclear Import Gene Target Gene Transcription VDR_RXR->Gene Inhibits Viability Cell Viability & Proliferation Gene->Viability Suppresses

Caption: Simplified signaling pathway of this compound's action.

References

Technical Support Center: Troubleshooting MeTC7 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeTC7-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the use of this compound, a potent Vitamin D Receptor (VDR) antagonist. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and FAQs to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule antagonist of the Vitamin D Receptor (VDR).[1][2] It functions by binding to the VDR and inhibiting its transcriptional activity.[2] This antagonism has been shown to impact the expression of various downstream targets, including retinoid X receptor alpha (RXRα), Programmed death-ligand 1 (PD-L1), and the MYCN oncoprotein, making it a valuable tool for cancer research.[1][2] this compound has been observed to reduce the expression of RXRα and Importin-4, key components of the VDR signaling pathway.[2]

Q2: How should I store and handle this compound?

Proper storage and handling of this compound are critical for maintaining its stability and activity.

  • Solid Form: this compound as a crystalline solid should be stored at -20°C and is stable for at least two years.[2]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[3] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if it has been stored improperly. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[4] If the issue persists, it may be necessary to prepare a fresh stock solution. Ensure the storage conditions outlined above are strictly followed.

Troubleshooting Guide: this compound Degradation in Experiments

This section addresses potential degradation issues, not of this compound itself, but of the target proteins being studied in the presence of this compound.

Q4: I am not observing the expected degradation of RXRα after this compound treatment. What could be the reason?

Several factors could contribute to this observation:

  • Suboptimal this compound Concentration or Treatment Time: The effect of this compound is dose- and time-dependent. Refer to the table below for recommended concentration ranges and treatment durations from published studies. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Cell Line Specificity: The response to this compound can vary between different cell lines due to variations in the expression levels of VDR and other pathway components.

  • Proteasomal Degradation Pathway Inhibition: RXRα degradation can be mediated by the ubiquitin-proteasome system.[5] If other compounds in your experimental cocktail interfere with this pathway, you may not observe the expected degradation.

  • Experimental Artifacts: Ensure your Western blot protocol is optimized for detecting RXRα. See the detailed Western Blot protocol below.

Q5: I am seeing unexpected bands or smears in my Western blot for VDR or its downstream targets. What does this indicate?

Unexpected bands or smearing on a Western blot can be indicative of protein degradation.[6]

  • Sample Preparation: This is a critical step where degradation can occur. Always work on ice and add protease and phosphatase inhibitors to your lysis buffer.[6]

  • Lysate Age: Use fresh lysates for your experiments, as prolonged storage can lead to protein degradation.[6]

  • Overloading of Protein: Loading too much protein on the gel can lead to smearing and non-specific bands.[6]

  • Antibody Specificity: Ensure the primary antibody is specific for the target protein and has been validated for Western blotting.

Q6: How can I confirm that the observed protein depletion is due to degradation?

To confirm that the reduction in your protein of interest is due to increased degradation rather than decreased synthesis, you can perform a cycloheximide (B1669411) (CHX) chase assay. CHX is a protein synthesis inhibitor. By treating cells with CHX and monitoring the protein levels over time, you can determine the protein's half-life. A shorter half-life in the presence of this compound would indicate an increased degradation rate. A detailed protocol for a CHX chase assay is provided below.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
This compound IC50 (VDR Inhibition) 2.9 µMFluorescence polarization assay[1][2]
This compound IC50 (VDR Transactivation) 20.8 µMHEK293 cells[2]
VDR Half-life (ligand-free) ~4 hoursROS17/2.8 cells[7]
VDR Half-life (ligand-bound) ~8 hoursROS17/2.8 cells[7][8]
MYCN Half-life ~11 minutesIn vitro[9]
PD-L1 Half-life Varies by cell type and conditionsVarious[10]

Experimental Protocols

Detailed Western Blot Protocol for VDR, RXRα, PD-L1, and MYCN

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Mix the cell lysate with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (specific for VDR, RXRα, PD-L1, or MYCN) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

Cycloheximide (CHX) Chase Assay Protocol

This protocol allows for the determination of protein half-life.

  • Cell Seeding:

    • Seed cells in multiple plates or wells to allow for harvesting at different time points.

  • Treatment:

    • Treat the cells with this compound or vehicle control for the desired pre-incubation time.

    • Add cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit protein synthesis.

  • Time-Course Collection:

    • Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Lysis and Analysis:

    • Lyse the cells at each time point as described in the Western blot protocol.

    • Analyze the protein levels of your target protein by Western blotting.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control.

    • Plot the normalized protein levels against time to determine the degradation rate and half-life of the protein.

Immunoprecipitation (IP) Protocol for VDR and Associated Proteins

This protocol is for isolating VDR and its interacting partners.

  • Cell Lysis:

    • Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G agarose (B213101) beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody against VDR to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold IP lysis buffer.

  • Elution:

    • Elute the immunoprecipitated proteins by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against VDR and potential interacting partners like RXRα.

Visualizations

MeTC7_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound VDR VDR This compound->VDR Antagonizes RXR RXRα This compound->RXR Leads to VDR_RXR VDR-RXRα Complex VDR->VDR_RXR Degradation Degradation RXR->Degradation RXR->VDR_RXR Importin4 Importin-4 Importin4->VDR_RXR Nuclear Import Nucleus Nucleus PDL1 PD-L1 Expression MYCN MYCN Expression Gene_Expression Target Gene Transcription VDR_RXR->Gene_Expression Inhibits Gene_Expression->PDL1 Regulates Gene_Expression->MYCN Regulates

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Unexpected Protein Degradation or Lack of Effect Check_Reagents Verify this compound Concentration & Stability Start->Check_Reagents Check_Reagents->Start Reagents Faulty Optimize_Conditions Perform Dose-Response & Time-Course Check_Reagents->Optimize_Conditions Reagents OK Check_Protocol Review Western Blot Protocol Optimize_Conditions->Check_Protocol Optimized Check_Protocol->Optimize_Conditions Protocol Issue CHX_Assay Perform Cycloheximide Chase Assay Check_Protocol->CHX_Assay Protocol OK IP_Assay Perform Immunoprecipitation CHX_Assay->IP_Assay Degradation Confirmed Conclusion Identify Root Cause CHX_Assay->Conclusion IP_Assay->Conclusion

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Enhancing the Stability of MeTC7 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeTC7. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after diluting my DMSO stock solution into an aqueous buffer. What should I do?

A1: Precipitation is a common issue when diluting a hydrophobic compound from a high-concentration organic stock into an aqueous medium. This is likely due to this compound exceeding its solubility limit in your final buffer.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous buffer.

  • Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to rule out any effects from the solvent itself.

  • Use a Co-solvent: Consider using a different solvent system that is more amenable to aqueous dilutions.

  • Adjust Buffer pH: The solubility of compounds can be pH-dependent. You can experiment with slight variations in your buffer's pH to see if it improves solubility.

  • Fresh Dilutions: Never use a solution that has a visible precipitate. Prepare fresh dilutions for each experiment.

Q2: I'm concerned about the stability of my this compound stock solution. What are the recommended storage conditions?

A2: Proper storage is critical for maintaining the potency and integrity of your this compound stock solutions. Based on supplier recommendations and general best practices, please refer to the following guidelines.

Q3: I suspect my this compound is degrading in my experimental solution over the course of my assay. How can I confirm this?

A3: Degradation can lead to a loss of compound activity and inconsistent results. To confirm if your this compound is degrading in your assay medium, you can perform a time-course experiment.

Confirmation Method:

  • Prepare your complete assay medium with this compound at the final desired concentration.

  • Incubate the medium under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately analyze the concentration of the parent this compound compound in each aliquot using a sensitive analytical method like LC-MS/MS.

  • A decrease in the concentration of this compound over time is indicative of degradation.

Q4: Can multiple freeze-thaw cycles affect the stability of my this compound in DMSO?

A4: Yes, repeated freeze-thaw cycles can compromise the stability of your compound. DMSO is hygroscopic and can absorb moisture from the air each time the vial is opened. This absorbed water can lead to hydrolysis of sensitive compounds, especially during the thawing process. To avoid this, it is highly recommended to prepare single-use aliquots of your DMSO stock solution.

Data Presentation: Storage Recommendations for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended DurationSource
Stock Solution DMSO-80°CUp to 6 months[1]
-20°CUp to 1 month[1]
Working Solution Aqueous Buffer2-8°CPrepare fresh daily[1]
Solid Form Crystalline Solid-20°C≥ 2 years[2]

Potential Degradation Pathways for this compound

Based on the chemical structure of this compound, two primary degradation pathways in solution are of concern: hydrolysis and photodecomposition.

  • Hydrolysis: The bromoacetic acid ester moiety in this compound can be susceptible to hydrolysis, especially in aqueous solutions with a non-neutral pH or in the presence of enzymatic activity in cell culture media.[3] This would cleave the ester bond, releasing the active core and bromoacetic acid.

  • Photodecomposition: this compound contains a triene system similar to that in vitamin D and its analogs.[4][5] Molecules with such systems can be sensitive to light, particularly UV radiation, which can lead to isomerization or other structural changes, potentially reducing its biological activity.[6]

Mandatory Visualizations

cluster_0 Troubleshooting this compound Precipitation Start Precipitate observed in aqueous solution? LowerConc Lower final this compound concentration Start->LowerConc Yes OptimizeDMSO Increase final DMSO % (with vehicle control) Start->OptimizeDMSO Yes AdjustpH Adjust buffer pH Start->AdjustpH Yes FreshDilution Prepare fresh solution for experiment LowerConc->FreshDilution OptimizeDMSO->FreshDilution AdjustpH->FreshDilution

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

cluster_1 Potential Degradation Pathways of this compound This compound This compound in Solution Hydrolysis Hydrolysis (H₂O, pH, enzymes) This compound->Hydrolysis Photodecomposition Photodecomposition (Light, UV) This compound->Photodecomposition HydrolysisProducts Inactive Core + Bromoacetic Acid Hydrolysis->HydrolysisProducts PhotoProducts Isomers / Other Photoproducts Photodecomposition->PhotoProducts

Caption: Potential degradation pathways for this compound in solution.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Aqueous Buffer

This protocol allows you to determine the stability of this compound in your specific aqueous buffer under your experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution to your final desired concentration (e.g., 10 µM) in your pre-warmed aqueous buffer. Ensure the final DMSO concentration is below 0.5%.

  • Incubation: Aliquot the working solution into multiple vials, one for each time point and condition you wish to test (e.g., 4°C, room temperature, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.

  • Quenching: Immediately stop any potential degradation by adding an equal volume of the cold quenching solution.

  • Analysis: Centrifuge the samples to remove any precipitated proteins or salts and analyze the supernatant using a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound.

  • Data Analysis: Plot the percentage of this compound remaining at each time point relative to the time 0 sample. A significant decrease indicates instability under those conditions.

Protocol 2: Assessing Photostability of this compound

This protocol helps determine if this compound is sensitive to light in your experimental setup.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your solvent or buffer of choice

  • Clear and amber vials (or vials wrapped in aluminum foil)

  • HPLC or LC-MS system

Procedure:

  • Prepare Solutions: Prepare identical solutions of this compound at your working concentration in both clear and amber (or foil-wrapped) vials.

  • Exposure: Place both sets of vials under your typical laboratory lighting conditions for the duration of your longest experiment.

  • Time Points: At the beginning (time 0) and end of the exposure period, take a sample from each vial.

  • Analysis: Analyze the samples by HPLC or LC-MS.

  • Data Analysis: Compare the concentration of this compound in the clear vial to the amber vial at the final time point. A significantly lower concentration in the clear vial suggests photodecomposition. The appearance of new peaks in the chromatogram of the sample from the clear vial can also indicate degradation products.

References

Technical Support Center: Overcoming Resistance to MeTC7 Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the Vitamin D Receptor (VDR) antagonist, MeTC7. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic antagonist of the Vitamin D Receptor (VDR). Its primary mechanism is to selectively bind to the VDR and inhibit its transcriptional activity.[1][2] By doing so, this compound can suppress the expression of genes regulated by the VDR that are involved in cancer cell proliferation, survival, and immune evasion.[2][3][4]

Q2: Which cancer cell lines are known to be sensitive or resistant to this compound?

Based on preclinical studies, sensitivity to this compound varies across different cancer cell lines.

  • Sensitive Cell Lines:

    • Ovarian Cancer: OVCAR-8, 2008, SKOV-3, CAOV-3, IGROV-1[2]

    • Neuroblastoma: Lan-5, SK-N-AS, SHEP-1, BE(2)C, Kelly, SH-SY5Y[2]

    • Acute Myeloid Leukemia (AML): MV-411, THP-1[5]

  • Resistant Cell Lines:

    • Ovarian Cancer: OVCAR-3[2]

    • Hepatocellular Carcinoma: HepG2[2][4]

    • Immortalized Human Embryonic Kidney: HEK293T[2][4]

Q3: What are the known molecular targets and pathways affected by this compound?

This compound primarily targets the VDR, leading to the modulation of several downstream signaling pathways critical in cancer:

  • VDR/RXRα Signaling: this compound inhibits the VDR, which can lead to the degradation of its heterodimerization partner, Retinoid X Receptor alpha (RXRα).[2]

  • Importin-4: this compound has been shown to reduce the expression of Importin-4, a protein involved in the nuclear import of the VDR.[2]

  • MYCN Pathway: In neuroblastoma, this compound can reduce the expression of the MYCN oncogene, which is a downstream target of VDR signaling.[2]

  • PD-L1 Expression: this compound can suppress the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells, potentially enhancing anti-tumor immunity.[3][5][6][7][8] This effect may be mediated through the inhibition of STAT3 phosphorylation.[3][6][7]

Troubleshooting Guide: Overcoming this compound Resistance

This guide provides a structured approach to troubleshooting experiments where cancer cells exhibit resistance to this compound treatment.

Problem 1: No significant decrease in cell viability observed after this compound treatment.

Possible Cause Suggested Solution
1.1. Inherent Cell Line Resistance The chosen cell line may have intrinsic resistance mechanisms. Confirm if the cell line is listed as resistant (see FAQ 2). Consider using a known sensitive cell line as a positive control.
1.2. Low VDR Expression The efficacy of this compound is dependent on the presence of its target, the VDR. Assess VDR protein expression levels in your cell line using Western Blot or qPCR. Cells with low or absent VDR expression are likely to be resistant.
1.3. Suboptimal Drug Concentration or Treatment Duration The concentration of this compound may be too low, or the incubation time may be too short. Perform a dose-response experiment with a range of this compound concentrations (e.g., 100 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.
1.4. Acquired Resistance Cells may have developed resistance during prolonged culture or previous treatments. This could be due to mutations in the VDR or upregulation of bypass signaling pathways. Consider sequencing the VDR gene and assessing the activity of alternative survival pathways (e.g., PI3K/Akt, MAPK).

Problem 2: Inconsistent or non-reproducible results in cell viability assays.

Possible Cause Suggested Solution
2.1. Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variable results. Optimize and standardize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during treatment.
2.2. Reagent Quality and Storage Improper storage of this compound can lead to its degradation. Store this compound stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
2.3. Assay Interference Components in the cell culture medium (e.g., phenol (B47542) red, high serum concentrations) can interfere with colorimetric or fluorometric assays. Use phenol red-free medium and consider reducing serum concentration during the assay period if possible.

Problem 3: No observed downstream effects on target proteins (e.g., MYCN, PD-L1) after this compound treatment.

Possible Cause Suggested Solution
3.1. Insufficient Treatment Time for Protein Turnover The time required to observe changes in protein levels can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and assess protein expression at multiple time points using Western Blot.
3.2. Cell Line-Specific Signaling The regulation of downstream targets like MYCN and PD-L1 can be cell-context dependent. Confirm that the VDR-MYCN or VDR-PD-L1 axis is active in your cell line of interest through literature review or preliminary experiments (e.g., VDR knockdown).
3.3. Antibody Quality Poor quality or non-specific antibodies can lead to unreliable Western Blot results. Validate your primary antibodies using positive and negative controls.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayEndpointIC50Reference
VDR-Fluorescence PolarizationVDR Inhibition2.9 ± 0.1 µM[2]
HEK293Embryonic KidneyTransactivation AssayVDR Transactivation20.8 ± 8.3 µM[2]
OVCAR-8OvarianCell Viability-Sensitive[2]
2008OvarianCell Viability-Sensitive[2]
SKOV-3OvarianCell Viability-Sensitive[2]
CAOV-3OvarianCell Viability-Sensitive[2]
IGROV-1OvarianCell Viability-Sensitive[2]
OVCAR-3OvarianCell Viability-Resistant[2]
HepG2Hepatocellular CarcinomaCell Viability-Resistant (up to 100 µM)[2][4]
HEK293TEmbryonic KidneyCell Viability-Resistant (up to 100 µM)[2][4]
Lan-5NeuroblastomaCell Viability-Sensitive[2]
SK-N-ASNeuroblastomaCell Viability-Sensitive[2]
SHEP-1NeuroblastomaCell Viability-Sensitive[2]
BE(2)CNeuroblastomaCell Viability-Sensitive[2]
KellyNeuroblastomaCell Viability-Sensitive[2]
SH-SY5YNeuroblastomaCell Viability-Sensitive[2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeCell Line/ModelTreatmentOutcomeReference
Ovarian CancerSKOV-3 Xenograft10 mg/kg, i.p.Reduced tumor growth (p = 0.02)[2][4]
NeuroblastomaTH-MYCN Transgenic10 mg/kg, i.p.Reduced tumor growth[2]

Experimental Protocols

1. Cell Viability (MTS) Assay

This protocol is for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well format.

  • Materials:

    • Adherent cancer cell line of interest

    • Complete culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well clear-bottom, black-walled plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Multichannel pipette

    • Plate reader capable of measuring absorbance at 490 nm

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count cells.

      • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

      • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

    • This compound Treatment:

      • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

      • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

      • Incubate for the desired treatment period (e.g., 48 hours).

    • MTS Assay:

      • Add 20 µL of MTS reagent to each well.

      • Incubate for 1-4 hours at 37°C, protected from light.

      • Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis:

      • Subtract the average absorbance of the media-only blank wells from all other readings.

      • Calculate cell viability as a percentage of the vehicle-treated control cells.

2. Western Blot for VDR and Downstream Targets

This protocol describes the detection of VDR, RXRα, MYCN, or PD-L1 protein expression by Western Blot.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (anti-VDR, anti-RXRα, anti-MYCN, anti-PD-L1, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Protein Extraction:

      • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C.

      • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Sample Preparation and Electrophoresis:

      • Normalize protein concentrations for all samples.

      • Add Laemmli buffer and boil at 95°C for 5 minutes.

      • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

      • Run the gel until the dye front reaches the bottom.

    • Protein Transfer:

      • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane in blocking buffer for 1 hour at room temperature.

      • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

      • Wash the membrane three times with TBST for 10 minutes each.

      • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

      • Wash the membrane three times with TBST for 10 minutes each.

    • Detection:

      • Incubate the membrane with ECL substrate.

      • Capture the chemiluminescent signal using an imaging system.

Visualizations

MeTC7_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR inhibition VDR_RXR VDR-RXRα Heterodimer STAT3 p-STAT3 VDR->STAT3 activates RXR RXRα Importin4 Importin-4 Importin4->VDR nuclear import MYCN MYCN (Oncogene) VDR_RXR->MYCN ↓ expression PDL1_Gene PD-L1 Gene VDR_RXR->PDL1_Gene transcription PDL1_Protein PD-L1 Protein PDL1_Gene->PDL1_Protein STAT3->PDL1_Gene transcription

Caption: this compound inhibits the VDR, disrupting downstream signaling pathways.

Troubleshooting_Workflow start Start: No effect of this compound observed check_vdr Check VDR expression (Western Blot/qPCR) start->check_vdr low_vdr Low/No VDR: Cell line is likely resistant check_vdr->low_vdr Low sufficient_vdr Sufficient VDR check_vdr->sufficient_vdr Sufficient dose_response Perform dose-response and time-course no_effect_still Still no effect dose_response->no_effect_still effect_observed Effect observed: Determine IC50 and optimal time dose_response->effect_observed check_pathway Assess downstream targets (MYCN, PD-L1) pathway_inactive Pathway inactive: Cell-specific signaling check_pathway->pathway_inactive Inactive pathway_active Pathway active: Investigate acquired resistance (e.g., VDR mutation) check_pathway->pathway_active Active sufficient_vdr->dose_response no_effect_still->check_pathway

Caption: A logical workflow for troubleshooting this compound resistance.

References

how to minimize MeTC7 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MeTC7 in animal studies. The focus is on minimizing potential toxicity and ensuring robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing signs of distress in our animals (e.g., ruffled fur, lethargy, abdominal bloating) following intraperitoneal (IP) injection of this compound. Is this expected toxicity?

A1: While this compound has been reported to be well-tolerated at effective doses (e.g., 10 mg/kg), the observed signs of distress may not be directly caused by the compound itself but could be related to the administration procedure or the vehicle used.

Troubleshooting Steps:

  • Evaluate the Vehicle: this compound is often formulated in a mixture of DMSO and a carrier oil like corn oil for IP injection.[1] IP injection of oils can cause local inflammation, including peritonitis and serositis.[2][3] This inflammatory response can lead to the clinical signs you are observing.

    • Recommendation: Include a "vehicle-only" control group that receives the same DMSO/corn oil mixture without this compound. This will help differentiate between vehicle-induced and compound-induced effects.

  • Refine Injection Technique: Ensure proper IP injection technique to avoid puncturing organs, which can cause severe complications. The volume of injection should also be appropriate for the size of the animal.

  • Consider Alternative Formulations/Routes: If vehicle toxicity is confirmed, explore alternative delivery systems. Lipid nanoparticle (LNP) formulations of this compound have been developed and may offer a different toxicity profile.[4] Oral gavage is another alternative to IP injection that avoids peritoneal inflammation.[3]

Q2: What are the expected long-term toxicities associated with VDR antagonism by this compound?

A2: Direct long-term toxicity studies for this compound are not extensively published. However, insights can be gained from animal models with genetic ablation of the Vitamin D Receptor (VDR). These models indicate that chronic disruption of VDR signaling can lead to:

  • Mineral Homeostasis Imbalance: Hypocalcemia (low blood calcium) and secondary hyperparathyroidism (overactive parathyroid glands).[5]

  • Skeletal Issues: Development of rickets and osteomalacia (softening of the bones) due to impaired calcium absorption.[5]

  • Alopecia: Hair loss is a characteristic phenotype in VDR knockout mice and is not observed in simple vitamin D deficiency.[5][6]

These potential effects should be considered for long-duration studies. Monitoring serum calcium levels and observing for skin and hair changes during chronic administration is recommended.

Q3: We did not observe significant tumor growth inhibition at the 10 mg/kg dose. Can we increase the dose, and what are the potential toxicity risks?

A3: Dose escalation should be approached with caution. While one study noted using a 100 mg/kg dose for a limited number of treatments to assess safety, detailed public data on the toxicology of high-dose this compound is unavailable.[7][8]

Recommendations:

  • Conduct a Pilot Dose-Escalation Study: Use a small cohort of animals to test higher doses. Monitor closely for signs of toxicity as outlined in the tables below.

  • Confirm Target Engagement: Before increasing the dose, ensure the compound is effectively reaching its target. You can assess the expression of VDR downstream targets like RXRα in tumor tissue from a subset of animals to confirm biological activity.[7]

  • Evaluate Tumor Model: Ensure the cancer cell line used in your xenograft model expresses VDR, as this compound's efficacy is dependent on its presence.[7]

Troubleshooting & Monitoring Guides

General Health and Toxicity Monitoring

Proactive monitoring is critical to identify and mitigate adverse effects early. The following parameters should be assessed regularly throughout the study.

ParameterMonitoring FrequencyNormal ObservationSigns of Potential ToxicityRecommended Action
Body Weight Daily for the first week, then 2-3 times per weekStable or steady weight gain.>15-20% weight loss from baseline; sustained weight loss.Increase monitoring frequency; provide supplemental nutrition/hydration; consider dose reduction or euthanasia if severe.
Clinical Signs DailyBright, alert, active; normal posture and grooming.Ruffled fur, hunched posture, lethargy, social isolation, labored breathing, signs of pain.Isolate affected animal if necessary; provide supportive care; consult with veterinary staff.
Injection Site Daily post-injectionNo swelling or redness.Abdominal bloating, tenderness, redness at the injection site.Review IP injection technique; check for signs of peritonitis; consult vet. Consider vehicle as a cause.
Food & Water Intake DailyConsistent consumption.Significant decrease in intake.Provide wet mash or gel packs for hydration/nutrition; investigate underlying cause (e.g., malaise, pain).
Tumor Condition 2-3 times per weekSolid, non-ulcerated mass.Ulceration, necrosis, bleeding.Euthanize if tumor ulceration becomes severe, as per IACUC protocol.
Biochemical and Histopathological Monitoring

For more in-depth toxicity assessment, especially in dose-escalation or long-term studies, the following analyses are recommended at the study endpoint.

Analysis TypeParametersPotential Indication of Toxicity
Serum Chemistry Calcium, Phosphorus, PTHTo assess impact on mineral homeostasis (potential VDR antagonism effect).
ALT, ASTLiver toxicity markers.
BUN, CreatinineKidney toxicity markers.
Histopathology Liver, Kidney, SpleenTo identify organ-specific toxicity (e.g., inflammation, necrosis).
Peritoneal lavage/tissueTo assess inflammation caused by IP injection of vehicle or compound.

Experimental Protocols

Protocol 1: In Vivo Dosing Solution Preparation

This protocol describes the preparation of this compound for intraperitoneal injection, based on methods used in published studies.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 16.7 mg/mL). Ensure it is fully dissolved.

  • Prepare Dosing Solution: For a final dose of 10 mg/kg in a 20g mouse (requiring 0.2 mg of this compound in a typical 100 µL injection volume), the stock solution needs to be diluted.

  • Dilution: On each day of dosing, dilute the DMSO stock solution in corn oil. For example, add 10 µL of the 16.7 mg/mL stock solution to 90 µL of corn oil.

  • Mixing: Vortex thoroughly to ensure a uniform suspension.

  • Administration: Administer the prepared solution to the animal via intraperitoneal injection promptly after preparation.

Quality Control:

  • Prepare the final dosing solution fresh each day.

  • Ensure the sterility of all components to avoid infection.

  • Include a vehicle control group (e.g., 10% DMSO in corn oil) to isolate vehicle-specific effects.

Visualizations

Signaling Pathway of this compound Action

This compound acts as an antagonist to the Vitamin D Receptor (VDR). By binding to the VDR, it prevents the receptor's activation and subsequent downstream signaling, which is implicated in the expression of genes like MYCN and PD-L1 in cancer cells.

MeTC7_Pathway cluster_cell Cancer Cell This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Antagonism MYCN MYCN (Oncogene) VDR->MYCN Upregulates PDL1 PD-L1 (Immune Checkpoint) VDR->PDL1 Upregulates Proliferation Tumor Growth & Proliferation MYCN->Proliferation PDL1->Proliferation Promotes Immune Evasion

Caption: Proposed mechanism of this compound action as a VDR antagonist.

Experimental Workflow for Troubleshooting Toxicity

This workflow outlines the decision-making process when adverse events are observed in an animal study involving this compound.

Toxicity_Workflow Start Adverse Event Observed (e.g., Weight Loss, Lethargy) CheckVehicle Is a Vehicle-Only Control Group Present? Start->CheckVehicle CompareGroups Compare Clinical Signs: This compound vs. Vehicle CheckVehicle->CompareGroups Yes ActionCompound Action: - Perform Dose De-escalation - Conduct Endpoint Necropsy & Histopathology CheckVehicle->ActionCompound No (Strongly Recommended for Future Studies) SignsInBoth Signs in Both Groups CompareGroups->SignsInBoth Similar SignsOnlythis compound Signs Only in This compound Group CompareGroups->SignsOnlythis compound Worse in this compound VehicleToxicity Conclusion: Vehicle-Related Toxicity is Likely SignsInBoth->VehicleToxicity CompoundToxicity Conclusion: Compound-Related Toxicity is Possible SignsOnlythis compound->CompoundToxicity ActionVehicle Action: - Refine IP Technique - Consider Alt. Vehicle/Route VehicleToxicity->ActionVehicle CompoundToxicity->ActionCompound

Caption: Troubleshooting workflow for observed in vivo toxicity.

References

MeTC7 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting variability in experimental results when working with MeTC7, a potent Vitamin D Receptor (VDR) antagonist.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?

A1: Variability in IC50 values can arise from several factors:

  • Cell Line Specifics: Different cancer cell lines exhibit varying levels of VDR expression, which can significantly impact the efficacy of this compound.[1][2] It is crucial to characterize VDR expression levels in your chosen cell lines.

  • Compound Stability and Storage: this compound has specific storage requirements. Improper storage can lead to degradation of the compound. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[3]

  • Solubility Issues: this compound is a crystalline solid with limited solubility in aqueous solutions.[4] Ensure complete dissolution of the compound. For in vivo studies, it is recommended to prepare fresh working solutions daily.[1] If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1]

  • Assay-Specific Parameters: Factors such as cell seeding density, incubation time, and the specific viability assay used (e.g., MTS, CellTiter-Glo) can all contribute to variability. Ensure these parameters are consistent across experiments.

Q2: The inhibitory effect of this compound on PD-L1 expression is not reproducible in our experiments. What should we check?

A2: Inconsistent effects on PD-L1 expression can be due to:

  • VDR-Dependency: this compound's effect on PD-L1 is mediated through VDR antagonism.[5][6][7][8] The cell line being used must have a functional VDR signaling pathway that influences PD-L1 expression.

  • Stimulation Conditions: In some models, the upregulation of PD-L1 is induced by factors like interferon-gamma or radiation therapy.[7][9] The timing and concentration of both the stimulus and this compound treatment are critical for observing a consistent inhibitory effect.

  • Experimental Model: The effect of this compound on the tumor microenvironment, including immune cell infiltration, can be complex and may not be fully recapitulated in all in vitro models.[10][11]

Q3: We are seeing unexpected toxicity or off-target effects in our in vivo studies. What could be the reason?

A3: While this compound has been shown to be selective for VDR over other nuclear receptors like RXRα and PPAR-γ, in vivo toxicity can be influenced by:

  • Vehicle Formulation: The choice of vehicle for in vivo administration is crucial. A common formulation involves dissolving this compound in DMSO first and then diluting it in corn oil.[1] Ensure the final concentration of DMSO is well-tolerated by the animal model.

  • Animal Model and Dosing: The reported effective and well-tolerated dose in mice is 10 mg/kg via intraperitoneal injection.[1][2] Differences in animal strain, age, or health status can affect tolerance. Careful monitoring of animal weight and general health is essential.[2]

  • Compound Purity: Ensure the this compound used is of high purity (≥95%).[4] Impurities could contribute to unexpected biological effects.

Q4: How should I prepare and store this compound to ensure consistent results?

A4: Proper handling of this compound is critical for reproducibility:

  • Storage of Solid Compound: Store the solid form of this compound at -20°C for long-term stability (≥ 2 years).[4]

  • Stock Solution Preparation: Prepare a concentrated stock solution in a suitable solvent like DMSO.

  • Stock Solution Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][3]

  • Working Solution Preparation: For in vitro experiments, dilute the stock solution to the final working concentration in cell culture media immediately before use. For in vivo experiments, prepare the working solution fresh on the day of administration.[1]

Data Summary Tables

Table 1: In Vitro Efficacy of this compound across Different Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / EffectConcentrationIncubation Time
2008Ovarian CancerWestern BlotReduced RXRα and Importin-4 expression, increased cleaved PARP1250 nM12-18 h
SKOV-3, IGROV-1, CAOV-3, OVCAR-3, OVCAR-8Ovarian CancerCell ViabilityReduced viability0.25 - 1.25 µM24 h
OVCAR-8, OV-2008, SKOV3, Caov-3, IGROV-1Ovarian CancerCell ViabilityConcentration-dependent decrease in viabilityNot specifiedNot specified
Primary AML cellsAcute Myeloid LeukemiaWestern BlotReduced PD-L1 expression500 nMNot specified
THP-1Acute Myeloid LeukemiaEfferocytosis AssayIncreased efferocytotic efficiencyNot specifiedNot specified
Lan-5, SK-N-AS, SHEP-1, BE(2)C, Kelly, SH-SY5YNeuroblastomaCell ViabilityDose-dependent decrease in viabilityNot specified48 h

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelCancer TypeDosageAdministration RouteOutcome
MiceOvarian Cancer, Medulloblastoma, Pancreatic Cancer10 mg/kgIPReduced xenograft growth
MiceNeuroblastoma (SH-SY5Y xenograft)10 mg/kgIPReduced tumor growth
MiceSpontaneous Neuroblastoma (TH-MYCN)10 mg/kgIPReduced tumor growth and MYCN expression
MiceSyngeneic Colorectal CancerNot specifiedNot specifiedInhibited PD-L1 and enhanced intra-tumoral CD8+ T cells

Experimental Protocols

Protocol 1: General Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated solution of this compound in cell culture medium from a DMSO stock. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add the this compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., MTS, resazurin) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Protein Expression Analysis (e.g., RXRα, PD-L1)

  • Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentration and for the specified duration. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-RXRα, anti-PD-L1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Visualizations

MeTC7_Signaling_Pathway cluster_cell Tumor Cell This compound This compound VDR VDR This compound->VDR Binds & Inhibits RXR RXRα This compound->RXR Reduces Expression Importin4 Importin-4 This compound->Importin4 Reduces Expression VDR_RXR VDR-RXRα Heterodimer VDR->VDR_RXR Heterodimerization VDR->Importin4 Nuclear Import RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds Gene_Transcription Gene Transcription (e.g., PD-L1, MYCN) VDRE->Gene_Transcription Regulates Tumor_Growth Tumor Growth & Immune Evasion Gene_Transcription->Tumor_Growth Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Reagent Verify this compound Handling: - Storage Conditions? - Fresh Aliquots? - Correct Solvent? Start->Check_Reagent Reagent_OK Reagent Handling OK Check_Reagent->Reagent_OK Yes Reagent_Issue Action: Prepare Fresh Stock from New Vial Check_Reagent->Reagent_Issue No Check_Protocol Review Experimental Protocol: - Consistent Cell Seeding? - Correct Incubation Time? - Assay Controls OK? Protocol_OK Protocol Consistent Check_Protocol->Protocol_OK Yes Protocol_Issue Action: Standardize Protocol and Re-run Controls Check_Protocol->Protocol_Issue No Check_Cells Characterize Cell Line: - VDR Expression Level? - Doubling Time Consistent? - Mycoplasma Contamination? Cells_OK Cell Line Validated Check_Cells->Cells_OK Yes Cells_Issue Action: Use a Different Cell Line or Re-validate Current Stock Check_Cells->Cells_Issue No Reagent_OK->Check_Protocol Protocol_OK->Check_Cells Consult Consult Literature for Model-Specific Variables Cells_OK->Consult Still Issues Reagent_Issue->Start Protocol_Issue->Start Cells_Issue->Start

References

Validation & Comparative

A Comparative Analysis of MeTC7 and Other Vitamin D Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vitamin D Receptor (VDR) has emerged as a significant therapeutic target in various diseases, including cancer.[1][2][3] Consequently, the development of VDR antagonists has garnered considerable interest. This guide provides a comparative overview of MeTC7, a novel VDR antagonist, with other established VDR antagonists, supported by available experimental data.

Introduction to VDR Antagonists

VDR antagonists are molecules that bind to the VDR and inhibit its function, thereby blocking the biological effects of its natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol). These antagonists are valuable research tools for elucidating VDR signaling pathways and hold therapeutic potential for conditions characterized by excessive VDR activation. This guide focuses on comparing this compound with other known VDR antagonists, including ZK159222, TEI-9647, MT19c, and PT19c.

Quantitative Comparison of VDR Antagonist Activity

The inhibitory potency of VDR antagonists is a critical parameter for their characterization. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other VDR antagonists as reported in various studies. It is important to note that these values were determined in different experimental settings, which may influence direct comparability.

CompoundIC50 ValueAssay TypeReference
This compound 2.9 µMFluorescence Polarization Assay[4][5][6]
20.8 µMCell-Based VDR Transactivation Assay[2]
ZK159222 300 nMVDR-Mediated Transcription Inhibition[7]
TEI-9647 2.5 nMAntagonist Activity Assay[7]
8.3 nMAntagonistic Activity in HL-60 cells[8]
~100 µMCell-Based Reporter Assay[1]
MT19c ~30 µMCell-Based VDR Activation Assay[9]
PT19c ~100 µMCell-Based VDR Activation Assay[1][10]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

This compound has demonstrated superior VDR inhibition compared to its predecessors, MT19c and PT19c.[5][6]

Mechanism of Action

The VDR antagonists discussed employ different mechanisms to inhibit VDR signaling.

  • This compound : Acts as a selective VDR antagonist by disrupting the VDR-ligand binding domain.[2][6]

  • ZK159222 : Its antagonistic action is mediated by preventing the ligand-induced interaction of the VDR with coactivator proteins.[11][12]

  • TEI-9647 : It is suggested that the antagonist activity of TEI-9647 involves a Michael-type addition reaction with cysteine residues in proteins that are part of the VDR-mediated genomic signaling pathway.[13]

  • MT19c and PT19c : These compounds are considered weak VDR antagonists.[1][9][14]

VDR Signaling Pathway and Antagonist Intervention

The following diagram illustrates the canonical VDR signaling pathway and the points of intervention by VDR antagonists.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin D3 Vitamin D3 VDR_unbound VDR Vitamin D3->VDR_unbound Binds VDR_RXR VDR-RXR Heterodimer VDR_unbound->VDR_RXR RXR_unbound RXR RXR_unbound->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds Coactivators Coactivators VDRE->Coactivators Recruits GeneTranscription Target Gene Transcription Coactivators->GeneTranscription Initiates Antagonist VDR Antagonist (e.g., this compound) Antagonist->VDR_unbound Inhibits Binding Antagonist->VDR_RXR Disrupts Complex

Caption: VDR signaling pathway and antagonist intervention points.

Experimental Protocols

Fluorescence Polarization Assay for VDR Antagonist Activity

This assay is commonly used to screen for and characterize VDR antagonists by measuring their ability to disrupt the interaction between the VDR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.

Workflow:

FP_Assay_Workflow A Prepare Assay Buffer (e.g., 25 mM PIPES, 50 mM NaCl, 0.01% NP-40) B Incubate VDR-LBD with fluorescently labeled coactivator peptide (e.g., SRC2-3) A->B C Add VDR agonist (e.g., calcitriol) to induce VDR-coactivator interaction B->C D Add varying concentrations of the test compound (e.g., this compound) C->D E Incubate at room temperature D->E F Measure Fluorescence Polarization E->F G Calculate IC50 value F->G

Caption: Workflow for a fluorescence polarization assay.

Methodology:

  • A reaction mixture is prepared containing VDR-LBD, a fluorescently labeled coactivator peptide (e.g., SRC2-3), and a VDR agonist (e.g., calcitriol) in an appropriate buffer.

  • The test compound (potential antagonist) is added to the mixture at various concentrations.

  • The mixture is incubated to allow binding to reach equilibrium.

  • Fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent peptide from the VDR-LBD, signifying antagonistic activity.

  • The IC50 value is calculated from the dose-response curve.[15][16]

Cell-Based VDR Transactivation Assay

This assay measures the ability of a compound to inhibit VDR-mediated gene transcription in a cellular context.

Workflow:

Transactivation_Assay_Workflow A Transfect cells (e.g., HEK293) with a VDR expression vector and a reporter plasmid containing a Vitamin D Response Element (VDRE) B Treat cells with a VDR agonist (e.g., calcitriol) to induce reporter gene expression A->B C Concurrently treat cells with varying concentrations of the test compound (e.g., this compound) B->C D Incubate for a defined period (e.g., 24 hours) C->D E Lyse cells and measure reporter gene activity (e.g., luciferase assay) D->E F Calculate the percent inhibition and IC50 value E->F

Caption: Workflow for a cell-based VDR transactivation assay.

Methodology:

  • Host cells (e.g., HEK293) are co-transfected with a VDR expression plasmid and a reporter plasmid containing a VDRE upstream of a reporter gene (e.g., luciferase).

  • The cells are treated with a VDR agonist to stimulate transcription of the reporter gene.

  • Simultaneously, the cells are treated with various concentrations of the test compound.

  • After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

  • A decrease in reporter activity in the presence of the test compound indicates VDR antagonism. The IC50 value is determined from the dose-response curve.

Conclusion

This compound is a promising VDR antagonist with demonstrated efficacy in preclinical models. While direct comparative studies with other antagonists like ZK159222 and TEI-9647 under identical experimental conditions are limited, the available data suggests that this compound is a potent and selective inhibitor of VDR signaling. Its relatively straightforward synthesis is also a notable advantage.[2][3] Further research involving head-to-head comparisons will be crucial for definitively positioning this compound within the landscape of VDR antagonists.

References

MeTC7: A Potent Vitamin D Receptor Antagonist for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the anti-tumor efficacy of MeTC7 across various cancer cell lines reveals its potential as a broad-spectrum therapeutic agent. This compound, a novel Vitamin D Receptor (VDR) antagonist, has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer models, including ovarian, neuroblastoma, pancreatic, and medulloblastoma cell lines.

This compound distinguishes itself by its selective inhibition of the VDR, a nuclear receptor that is overexpressed in several malignancies and is associated with poor prognosis.[1][2] Unlike traditional vitamin D analogs that can have hypercalcemic side effects, this compound acts as a VDR antagonist, offering a potentially safer therapeutic window.[1] This guide provides a comprehensive overview of the validation of this compound's anti-tumor effects, presenting comparative data, experimental methodologies, and outlining its mechanism of action.

Comparative Efficacy of this compound Across Cancer Cell Lines

The anti-tumor activity of this compound has been validated in a panel of human cancer cell lines, demonstrating dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) for VDR inhibition by this compound is a potent 2.9 µM.[3] While direct IC50 values for cell viability are not uniformly reported across all studies, the dose-dependent suppressive effects are evident.

Cell LineCancer TypeKey Findings
Ovarian Cancer
SKOV-3, OVCAR-8, IGROV-1, CAOV-3, 2008Ovarian CarcinomaDose-dependent reduction in cell viability.[1] Induces PARP1 cleavage in 2008 cells, indicating apoptosis.[1][3]
OVCAR-3Ovarian CarcinomaRelatively resistant to this compound treatment compared to other ovarian cancer cell lines.[1]
Neuroblastoma
LAN-5, SK-N-AS, SHEP-1, BE(2)C, Kelly, SH-SY5YNeuroblastomaDose-dependent suppression of cell viability.[1][4] Reduces VDR and MYCN expression in BE(2)C cells.[1][4]
Pancreatic Cancer
PANC-1, BXPC-3Pancreatic AdenocarcinomaReduced growth of xenografts in vivo.[1]
Medulloblastoma
D283MedulloblastomaReduced growth of xenografts in vivo.[1]
Acute Myeloid Leukemia (AML)
MOLM13, MV411, THP1, U937Acute Myeloid LeukemiaInhibits cell viability and clonogenicity.[5] Reduces PD-L1 expression.[5]

Mechanism of Action: The VDR Signaling Pathway

This compound exerts its anti-tumor effects primarily by antagonizing the Vitamin D Receptor. VDR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, regulating their transcription. In many cancers, VDR is overexpressed and contributes to cell proliferation and survival.[1][2]

This compound disrupts this pathway by binding to the VDR ligand-binding domain, preventing the recruitment of co-activators and subsequent gene transcription.[1][6] This leads to the downregulation of key oncogenic proteins such as MYCN and the suppression of VDR downstream targets like RXRα and Importin-4.[1][3] Furthermore, this compound has been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein, suggesting a dual role in directly inhibiting tumor growth and potentially enhancing anti-tumor immunity.[5][6]

MeTC7_Signaling_Pathway This compound Mechanism of Action cluster_nucleus This compound This compound VDR VDR This compound->VDR Apoptosis Apoptosis This compound->Apoptosis VDR_RXR VDR-RXRα Heterodimer VDR->VDR_RXR RXR RXRα RXR->VDR_RXR Importin4 Importin-4 Importin4->VDR Nuclear Import VDRE VDRE (Gene Promoter) VDR_RXR->VDRE Nucleus Nucleus Transcription Gene Transcription VDRE->Transcription MYCN MYCN (Oncogene) Transcription->MYCN PDL1 PD-L1 (Immune Checkpoint) Transcription->PDL1 Proliferation Tumor Cell Proliferation MYCN->Proliferation PDL1->Proliferation Inhibits Immune Response

Caption: this compound inhibits the VDR signaling pathway, leading to reduced tumor cell proliferation.

Experimental Protocols

The validation of this compound's anti-tumor effects relies on a series of standard in vitro and in vivo assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the dose-dependent effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO or Sorenson's buffer).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blotting

This technique is employed to detect changes in the expression levels of specific proteins involved in the this compound signaling pathway.

  • Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., VDR, MYCN, PARP1, RXRα).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Experimental Workflow for this compound Validation start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with this compound (Varying Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis viability_assay->data_analysis western_blot Western Blotting (VDR, MYCN, etc.) protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro validation of this compound's anti-tumor effects.

In Vivo Xenograft Studies

To assess the anti-tumor efficacy of this compound in a living organism, xenograft models are utilized.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., NSG or nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are treated with this compound (e.g., intraperitoneal injection) or a vehicle control on a defined schedule.[1][3]

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for protein expression).

Conclusion

The comprehensive data from multiple studies strongly support the anti-tumor effects of this compound across a variety of cancer cell lines. Its unique mechanism as a VDR antagonist, coupled with its ability to downregulate key oncogenic pathways and potentially modulate the tumor immune microenvironment, positions this compound as a promising candidate for further preclinical and clinical development. The detailed experimental protocols provided herein serve as a guide for researchers seeking to validate and expand upon these findings.

References

A Comparative Analysis of MeTC7 and Other Small Molecule Inhibitors Targeting Immune Checkpoints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of MeTC7, a novel Vitamin D Receptor (VDR) antagonist, and other prominent small molecule inhibitors that target the PD-1/PD-L1 immune checkpoint pathway. This objective comparison, supported by experimental data, aims to inform research and drug development decisions in the field of cancer immunotherapy.

Introduction to this compound and Immune Checkpoint Inhibition

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune destruction. Small molecule inhibitors targeting this axis offer a promising alternative to monoclonal antibody therapies, with potential advantages in oral bioavailability, tissue penetration, and mitigation of immune-related adverse events.

This compound is a first-in-class small molecule that indirectly inhibits PD-L1 expression by acting as an antagonist to the Vitamin D Receptor (VDR).[1][2][3] Overexpression of VDR in certain cancers has been linked to the upregulation of PD-L1.[4][5] By blocking VDR, this compound effectively reduces PD-L1 levels on tumor cells, thereby restoring anti-tumor immunity.[1][2][3]

This guide compares this compound with other notable small molecule PD-L1 inhibitors: BMS-202, CA-170, and INCB086550. These molecules directly target the PD-1/PD-L1 interaction, offering a different mechanistic approach to the same therapeutic goal.[6][7][8]

Performance Comparison of Small Molecule Inhibitors

The following tables summarize key quantitative data for this compound and its comparators, providing a basis for evaluating their respective potencies and activities.

Inhibitor Target IC50 Assay Type
This compound VDR2.9 µM[9]VDR Inhibition Assay
BMS-202 PD-1/PD-L1 Interaction18 nM[3]Cell-free Binding Assay
PD-L1 Binding (SCC-3 cells)15 µM[4]Cellular Binding Assay
PD-L1 Binding (Jurkat cells)10 µM[4]Cellular Binding Assay
INCB086550 Human PD-L13.1 nM[10]HTRF Binding Assay
Cynomolgus PD-L14.9 nM[10]HTRF Binding Assay
Rat PD-L11.9 nM[10]HTRF Binding Assay
Cell-surface PD-L113 nM[1]Cellular Binding Assay
CA-170 PD-L1/VISTANot ReportedFunctional Assays

Note on CA-170: While CA-170 has demonstrated functional activity in rescuing T-cell proliferation and inhibiting tumor growth, some studies have reported a lack of direct binding to PD-L1.[11][12][13] Its mechanism may involve the formation of a defective ternary complex.[7]

Inhibitor In Vitro Functional Activity Cell Lines/System Observed Effect
This compound Cell ViabilityOvarian Cancer Cell LinesInhibition of viability[9]
ClonogenicityAML CellsInhibition of colony formation[14]
BMS-202 Cytokine Production (IFN-γ)Human CD3+ T cellsRescued PD-L1-mediated inhibition[2]
CytotoxicityCMT167 cancer cellsDecreased cell viability (IC50 ~20 µM)[15]
INCB086550 Cytokine Production (IFN-γ)Human T cells + CHO PD-L1 cellsStimulation-dependent increase[1][5]
PD-L1 InternalizationCHO PD-L1 cellsInduced dimerization and internalization[1][10]
CA-170 T-cell ProliferationHuman PBMCsDose-dependent rescue of inhibition[16][17]
Cytokine Production (IFN-γ)LymphocytesRescue of secretion in presence of PD-L1[18]
Inhibitor In Vivo Efficacy Mouse Model Dosing Tumor Growth Inhibition
This compound Xenograft Tumor GrowthSH-SY5Y neuroblastoma xenograft10 mg/kg[9]Reduction in tumor growth
BMS-202 Tumor Weight ReductionC57BL/6 mice with lung carcinoma30 mg/kg31.6% reduction[15]
60 mg/kg57.97% reduction[15]
INCB086550 Tumor Growth InhibitionMC38-huPD-L1 tumors in C57BL/6 mice20 mg/kg b.i.d.66% TGI[1][5]
200 mg/kg b.i.d.69% TGI[1][5]
CA-170 Tumor Growth InhibitionCT26 colon carcinoma10 mg/kg/day43% TGI[14]
Combination TherapyCT26 colon carcinoma (with docetaxel)10 mg/kg/day68% TGI[14]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor characterization.

MeTC7_Signaling_Pathway cluster_cell Tumor Cell cluster_inhibition cluster_tcell T-Cell VitaminD Vitamin D VDR VDR VitaminD->VDR VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR PDL1_Gene PD-L1 Gene (CD274) VDR_RXR->PDL1_Gene Transcription Activation PDL1_mRNA PD-L1 mRNA PDL1_Gene->PDL1_mRNA PDL1_Protein PD-L1 Protein PDL1_mRNA->PDL1_Protein Translation PD1_Receptor PD-1 Receptor PDL1_Protein->PD1_Receptor Binding This compound This compound This compound->VDR Antagonizes T_Cell_Inactivation T-Cell Inactivation PD1_Receptor->T_Cell_Inactivation

Caption: this compound Signaling Pathway

Direct_PDL1_Inhibition_Pathway cluster_cell Tumor Cell cluster_inhibition cluster_tcell T-Cell PDL1_Protein PD-L1 Protein PD1_Receptor PD-1 Receptor PDL1_Protein->PD1_Receptor Binding Blocked BMS202 BMS-202 BMS202->PDL1_Protein Direct Binding INCB086550 INCB086550 INCB086550->PDL1_Protein Direct Binding T_Cell_Activation T-Cell Activation PD1_Receptor->T_Cell_Activation

Caption: Direct PD-L1 Inhibition Pathway

Experimental_Workflow Start Inhibitor Characterization In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Assays Start->In_Vivo Binding Binding Affinity (IC50, KD) In_Vitro->Binding Functional Functional Assays In_Vitro->Functional Xenograft Xenograft Models In_Vivo->Xenograft Toxicity Toxicity Studies In_Vivo->Toxicity Data_Analysis Data Analysis & Comparison Binding->Data_Analysis Cell_Viability Cell Viability (MTS) Functional->Cell_Viability Clonogenicity Clonogenicity Functional->Clonogenicity Cytokine Cytokine Release Functional->Cytokine Cell_Viability->Data_Analysis Clonogenicity->Data_Analysis Cytokine->Data_Analysis Xenograft->Data_Analysis Toxicity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow

Detailed Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments.

Mammalian Two-Hybrid (M2H) Assay (for VDR Antagonism)

This assay is used to confirm the antagonistic activity of this compound on the Vitamin D Receptor.[14]

  • Principle: The assay relies on the reconstitution of a functional transcription factor. One protein of interest is fused to a DNA-binding domain (DBD) and the other to a transcriptional activation domain (TAD). Interaction between the two proteins brings the DBD and TAD into proximity, activating a reporter gene.[19][20]

  • Vectors: A vector containing the GAL4 DNA-binding domain (e.g., pBIND) and a vector with the VP16 activation domain (e.g., pACT) are used. The genes for VDR and its binding partner (e.g., RXR) are cloned into these vectors.[12]

  • Reporter: A reporter plasmid containing GAL4 binding sites upstream of a reporter gene like firefly luciferase (e.g., pG5luc) is co-transfected.[12]

  • Procedure:

    • Co-transfect mammalian cells with the pBIND-VDR, pACT-RXR, and pG5luc plasmids.

    • Treat the transfected cells with a VDR agonist (e.g., 1,25D) in the presence or absence of this compound.

    • After 24-48 hours, lyse the cells and measure the activity of the reporter (luciferase). A decrease in reporter activity in the presence of this compound indicates VDR antagonism.

Chromatin Immunoprecipitation (ChIP) Assay (for VDR-DNA Binding)

This assay determines if VDR, when activated, binds to the promoter region of the PD-L1 gene.

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[1][3][4]

  • Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) using sonication.[4]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to VDR. This will pull down the VDR protein along with the DNA it is bound to.

  • Washing and Elution: Wash the antibody-protein-DNA complexes to remove non-specific binding and then elute the complexes from the antibody.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

  • Analysis: Use PCR or qPCR with primers specific to the putative VDR binding site on the PD-L1 promoter to determine if this DNA was enriched in the immunoprecipitated sample.[1]

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2][10][21]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density.

  • Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound, BMS-202) for a specified period (e.g., 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well. Metabolically active cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance of the formazan product at 490 nm using a microplate reader. A decrease in absorbance indicates a reduction in cell viability.[21]

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, a measure of cell survival and proliferation.[13]

  • Cell Seeding: Plate a low number of cells in a petri dish or 6-well plate.

  • Treatment: Treat the cells with the inhibitor at various concentrations.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixing and Staining: Fix the colonies with a solution like methanol/acetic acid and stain them with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells). A reduction in the number of colonies in treated plates compared to control plates indicates an inhibitory effect on cell proliferation.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.[11][16]

  • Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).[16]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[1]

  • Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., via oral gavage or intraperitoneal injection) at specified doses and schedules.

  • Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry). The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Conclusion

This comparative analysis highlights the diverse mechanisms through which small molecule inhibitors can target the PD-1/PD-L1 immune checkpoint pathway. This compound presents a novel, indirect approach by antagonizing the Vitamin D Receptor, leading to the downregulation of PD-L1 expression. In contrast, inhibitors like BMS-202 and INCB086550 directly bind to PD-L1, preventing its interaction with PD-1.

The quantitative data presented reveals that while the direct-binding inhibitors exhibit high potency in biochemical and cellular assays with nanomolar IC50 values, this compound demonstrates efficacy through its unique mechanism of action. The in vivo data for all compounds show promising anti-tumor activity, underscoring the therapeutic potential of small molecule immune checkpoint inhibitors. The case of CA-170 illustrates the complexity of inhibitor mechanisms and the importance of thorough characterization.

The choice of an inhibitor for further research and development will depend on the specific cancer type, the expression levels of the target proteins (VDR and PD-L1), and the desired pharmacological profile. This guide provides a foundational dataset and methodological framework to aid researchers in making these critical decisions.

References

Unveiling the VDR-Dependent Activity of MeTC7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MeTC7, a novel Vitamin D Receptor (VDR) antagonist, with other alternatives, supported by experimental data. We delve into the specifics of its VDR-dependent activity, offering detailed experimental protocols and clear data presentation to facilitate informed research and development decisions.

This compound: A Potent and Selective VDR Antagonist

This compound has emerged as a significant small molecule inhibitor of the Vitamin D Receptor, a nuclear receptor implicated in various cancers when overexpressed. Unlike the endogenous VDR agonist, calcitriol, which can have hypercalcemic side effects, this compound acts as an antagonist, offering a therapeutic window for targeting VDR in malignancies.[1]

Quantitative Comparison of VDR Ligand Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound in various assays, demonstrating its potent VDR antagonism. For comparison, data for other known VDR modulators are included where available.

CompoundAssay TypeTargetIC50 (µM)Notes
This compound Fluorescence Polarization (FP) AssayVDR2.9 ± 0.1Demonstrates direct binding and inhibition.[1]
This compound Cell-Based Transactivation Assay (HEK293 cells)VDR20.8 ± 8.3Confirms functional antagonism in a cellular context.[1]
Calcitriol (Agonist)VDR-The natural, potent agonist for VDR.
TEI-9647 (Antagonist)VDR-A known VDR antagonist; direct quantitative comparison with this compound in the same study is not available.[1][2]
ZK159222 (Antagonist)VDR-Another established VDR antagonist; direct quantitative comparison with this compound in the same study is not available.[2]
MT19c & PT19c (Antagonists)VDR-This compound is reported to have superior VDR inhibition compared to these earlier-generation antagonists.[1]

Selectivity Profile of this compound:

A crucial aspect of a targeted drug is its selectivity. This compound has been shown to be highly selective for VDR over other related nuclear receptors.

CompoundTargetActivityNotes
This compound RXRαNo significant binding or inhibitionDemonstrates selectivity against the key heterodimerization partner of VDR.[1]
This compound PPAR-γNo significant agonistic or antagonistic effectsShows selectivity against another member of the nuclear receptor superfamily.[1]

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Assay for VDR Inhibition

This assay is used to determine the direct binding and inhibitory effect of a compound on the VDR ligand-binding domain (LBD).

Principle: The assay measures the change in the polarization of fluorescently labeled VDR ligand (tracer) upon binding to the VDR-LBD. When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger VDR-LBD, its tumbling is slowed, leading to an increase in polarization. A VDR antagonist will compete with the tracer for binding to the VDR-LBD, causing a decrease in fluorescence polarization.

Protocol:

  • Reagents:

    • Recombinant human VDR-LBD protein.

    • A fluorescently labeled VDR ligand (e.g., a fluorescent analog of calcitriol).

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

    • Test compound (this compound) at various concentrations.

  • Procedure:

    • In a 384-well black plate, add the VDR-LBD and the fluorescent tracer to the assay buffer.

    • Add the test compound (this compound) or vehicle control to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

  • Data Analysis:

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mammalian Two-Hybrid (M2H) Assay for VDR-RXR Dimerization

This cell-based assay is used to confirm that the antagonist activity of this compound disrupts the crucial heterodimerization of VDR with its partner, the Retinoid X Receptor (RXR).[3]

Principle: The M2H system utilizes two fusion proteins: one containing the GAL4 DNA-binding domain (DBD) fused to VDR, and the other containing the VP16 activation domain (AD) fused to RXR. If VDR and RXR interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., luciferase) under the control of a GAL4-responsive promoter. An antagonist will prevent this interaction, leading to a decrease in reporter gene expression.

Protocol:

  • Plasmids:

    • pBIND-VDR (expressing GAL4-DBD-VDR fusion protein).

    • pACT-RXR (expressing VP16-AD-RXR fusion protein).

    • pG5luc (luciferase reporter plasmid with GAL4 binding sites).

  • Cell Culture and Transfection:

    • Seed mammalian cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with the pBIND-VDR, pACT-RXR, and pG5luc plasmids using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, treat the transfected cells with the VDR agonist (e.g., calcitriol) in the presence or absence of varying concentrations of this compound.

  • Luciferase Assay:

    • After a further 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase). The inhibitory effect of this compound is determined by the reduction in agonist-induced luciferase activity.

Cell Viability (MTS) Assay

This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells that overexpress VDR.

Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Seed cancer cell lines known to overexpress VDR (e.g., SKOV-3 ovarian cancer cells) in a 96-well plate.[1]

  • Treatment:

    • Allow the cells to adhere overnight, then treat with various concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).

  • MTS Reagent Addition:

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value for cell viability can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The VDR-dependent activity of this compound impacts several downstream signaling pathways crucial for cancer cell proliferation and survival.

VDR-RXR Heterodimerization and Transcriptional Regulation

VDR_RXR_Pathway Calcitriol Calcitriol (Agonist) VDR VDR Calcitriol->VDR Binds & Activates This compound This compound (Antagonist) This compound->VDR Binds & Inhibits

In the canonical pathway, the active form of Vitamin D, calcitriol, binds to VDR, leading to its heterodimerization with RXR. This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription. This compound acts by binding to VDR and preventing the conformational changes necessary for coactivator recruitment, thereby inhibiting gene transcription.

This compound Experimental Workflow for VDR Antagonist Confirmation

MeTC7_Workflow This compound This compound FP FP This compound->FP Direct Binding & Inhibition M2H M2H This compound->M2H Disruption of VDR-RXR Interaction CellViability CellViability This compound->CellViability Inhibition of Cancer Cell Growth Xenograft Xenograft This compound->Xenograft Tumor Growth Reduction

The VDR-dependent antagonistic activity of this compound is confirmed through a series of in vitro and in vivo experiments. Initially, direct binding and inhibition are quantified using a fluorescence polarization assay. The disruption of the VDR-RXR heterodimer is then confirmed in a cellular context using a mammalian two-hybrid assay. The functional consequence of this antagonism on cancer cell proliferation is assessed via cell viability assays. Finally, the in vivo efficacy of this compound is evaluated in xenograft tumor models.

Downstream Effects of this compound on MYCN and PD-L1

VDR has been shown to regulate the expression of the oncogene MYCN and the immune checkpoint ligand PD-L1.[1] By antagonizing VDR, this compound can lead to the downregulation of these key cancer-promoting proteins.

Downstream_Effects This compound This compound VDR VDR This compound->VDR Inhibits MYCN MYCN (Oncogene) VDR->MYCN Upregulates PDL1 PD-L1 (Immune Checkpoint) VDR->PDL1 Upregulates Proliferation Tumor Cell Proliferation MYCN->Proliferation ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion

This simplified diagram illustrates how this compound's inhibition of VDR can lead to the downregulation of MYCN and PD-L1, thereby reducing tumor cell proliferation and counteracting immune evasion.

References

MeTC7's Mechanism of Action: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action for MeTC7, a novel Vitamin D Receptor (VDR) antagonist. We will objectively compare its performance with other emerging small-molecule inhibitors targeting the PD-L1/PD-1 axis and provide supporting experimental data to inform future research and development.

Introduction to this compound

This compound is a selective antagonist of the Vitamin D Receptor (VDR) that has demonstrated significant anti-tumor effects.[1][2] Its primary mechanism of action involves the inhibition of Programmed Death-Ligand 1 (PD-L1) expression, a key immune checkpoint protein that cancer cells exploit to evade the immune system.[3][4] By blocking VDR, this compound disrupts a critical signaling pathway that upregulates PD-L1, thereby restoring the immune system's ability to recognize and attack cancer cells.[3][4]

Core Mechanism of Action: VDR Antagonism and PD-L1 Downregulation

This compound covalently binds to the ligand-binding pocket of VDR, preventing its activation.[5] This antagonistic action disrupts the downstream signaling cascade that leads to the transcription of the CD274 gene, which encodes for PD-L1.[3] Experimental evidence indicates that this compound's VDR antagonism also leads to the downregulation of Retinoid X Receptor alpha (RXRα) and Importin-4, two crucial components of the VDR signaling pathway.[1][2] Furthermore, treatment with this compound has been shown to induce cleavage of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and cell death pathways, suggesting an induction of apoptosis in cancer cells.[1][2]

dot

MeTC7_Mechanism cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds & Inhibits RXR RXRα This compound->RXR Downregulates Importin4 Importin-4 This compound->Importin4 Downregulates PARP1 PARP1 This compound->PARP1 VDR_RXR_complex VDR/RXRα Complex VDR->VDR_RXR_complex RXR->VDR_RXR_complex PDL1_gene PD-L1 Gene (CD274) VDR_RXR_complex->PDL1_gene Activates Transcription PDL1_protein PD-L1 Protein PDL1_gene->PDL1_protein Translation Cleaved_PARP1 Cleaved PARP1 PARP1->Cleaved_PARP1 Cleavage Apoptosis Apoptosis Cleaved_PARP1->Apoptosis

Figure 1: Proposed signaling pathway of this compound's mechanism of action.

Performance Comparison with Alternative Small-Molecule PD-L1 Inhibitors

While this compound targets PD-L1 expression indirectly through VDR antagonism, several other small molecules aim to inhibit the PD-L1/PD-1 interaction directly. This section compares this compound with three such alternatives: BMS-202, CA-170, and INCB086550. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.

CompoundTarget(s)Mechanism of ActionIC50 ValueReference(s)
This compound VDR Covalently binds to and antagonizes VDR, leading to downregulation of PD-L1 expression.2.9 µM (VDR inhibition) [1][2]
BMS-202 PD-L1 Binds to PD-L1 and blocks the PD-1/PD-L1 interaction.18 nM (PD-1/PD-L1 complex inhibition)[6]
CA-170 PD-L1, VISTA Reported to antagonize PD-L1 and VISTA/PD-1H pathways. However, some studies show no direct binding to PD-L1.Not consistently reported for direct PD-L1 binding.[7]
INCB086550 PD-L1 Potent, oral small-molecule inhibitor of PD-L1.Not publicly available.[8]

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Fluorescence Polarization (FP) Assay for VDR Inhibition

This assay is used to determine the ability of this compound to inhibit the binding of a fluorescently labeled ligand to the VDR ligand-binding domain (LBD).

  • Reagents:

    • Purified VDR-LBD

    • Fluorescently labeled VDR ligand (e.g., SRC2-3 Alexa Fluor 647)

    • This compound at various concentrations

    • Assay buffer

  • Protocol:

    • A solution containing VDR-LBD and the fluorescent ligand is prepared.

    • This compound is added to the solution at a range of concentrations.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader. A decrease in polarization indicates displacement of the fluorescent ligand by this compound, signifying VDR antagonism.

    • The IC50 value is calculated from the dose-response curve.[2][3]

Mammalian Two-Hybrid (M2H) Assay for VDR/RXR Dimerization

This cell-based assay is employed to confirm that this compound disrupts the interaction between VDR and its heterodimerization partner, RXR.[4][9]

  • Principle: The assay utilizes two hybrid proteins: one with the VDR LBD fused to a DNA-binding domain (DBD) and the other with the RXR LBD fused to a transcriptional activation domain (AD). Interaction between VDR and RXR brings the DBD and AD into proximity, activating a reporter gene.

  • Protocol:

    • Mammalian cells are co-transfected with plasmids encoding the VDR-DBD and RXR-AD fusion proteins, along with a reporter plasmid (e.g., containing a luciferase gene downstream of a promoter with binding sites for the DBD).

    • Transfected cells are treated with a VDR agonist (to induce dimerization) in the presence or absence of varying concentrations of this compound.

    • After incubation, cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

    • A decrease in reporter activity in the presence of this compound indicates its ability to inhibit VDR-RXR interaction.[4][9]

dot

M2H_Assay cluster_constructs Fusion Protein Constructs VDR_LBD VDR-LBD VDR_DBD VDR-DBD Fusion VDR_LBD->VDR_DBD DBD DNA-Binding Domain (DBD) DBD->VDR_DBD RXR_LBD RXR-LBD RXR_AD RXR-AD Fusion RXR_LBD->RXR_AD AD Activation Domain (AD) AD->RXR_AD Reporter_Gene Reporter Gene VDR_DBD->Reporter_Gene Binds Promoter RXR_AD->Reporter_Gene Recruits Transcription Machinery Transcription Transcription Reporter_Gene->Transcription This compound This compound This compound->VDR_DBD Inhibits Interaction

Figure 2: Workflow of the Mammalian Two-Hybrid Assay.

Western Blotting for Downstream Signaling Molecules

Western blotting is used to quantify the protein levels of RXRα, Importin-4, and cleaved PARP1 in cancer cells following treatment with this compound.

  • Protocol:

    • Cancer cells are treated with this compound (e.g., 250 nM for 18 hours in ovarian cancer cells) or a vehicle control.[1]

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for RXRα, Importin-4, cleaved PARP1, and a loading control (e.g., β-actin).

    • The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified to determine changes in protein expression.[1]

Cell Viability Assay

To assess the cytotoxic effects of this compound on cancer cells, a cell viability assay such as the MTS assay is performed.

  • Protocol:

    • Cancer cells are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48 hours).[2]

    • An MTS reagent is added to each well and incubated.

    • The absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

    • The percentage of cell viability is calculated relative to untreated control cells.[2]

Conclusion

This compound presents a novel and promising approach to cancer immunotherapy through its unique mechanism of VDR antagonism, leading to the downregulation of the immune checkpoint inhibitor PD-L1. The experimental data robustly supports its mode of action, demonstrating direct target engagement and modulation of key downstream signaling pathways. While direct comparative data with other small-molecule PD-L1 inhibitors is still emerging, this compound's distinct mechanism, targeting the transcriptional regulation of PD-L1, offers a potentially complementary or alternative strategy to direct PD-L1/PD-1 blockade. Further research, including head-to-head preclinical and clinical studies, will be crucial to fully elucidate the comparative efficacy and potential synergistic effects of this compound in the evolving landscape of cancer immunotherapy.

References

Independent In Vivo Efficacy Verification: A Comparative Analysis of MeTC7

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive and objective comparison of the in vivo efficacy of MeTC7, a novel Vitamin-D receptor (VDR) antagonist, against established and emerging therapies for neuroblastoma, ovarian cancer, and colorectal cancer. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of this compound's therapeutic potential. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for all cited key experiments.

This compound: A Novel VDR Antagonist

This compound is a small molecule antagonist of the Vitamin-D receptor (VDR) that has demonstrated anti-tumor activity in various preclinical cancer models. It can be synthesized from 7-dehydrocholesterol (B119134) in two steps.[1][2] this compound has been shown to selectively inhibit VDR, leading to the suppression of cancer cell viability and the reduction of tumor growth in spontaneous transgenic TH-MYCN neuroblastoma and various xenograft models in vivo.[1][2]

Comparative In Vivo Efficacy

To provide a clear and objective assessment of this compound's performance, its in vivo efficacy is compared with that of standard-of-care and emerging therapeutic agents for neuroblastoma, ovarian cancer, and colorectal cancer.

Neuroblastoma

This compound is compared with Dinutuximab, a monoclonal antibody that targets GD2, a molecule present on neuroblastoma cells, and is used in the treatment of high-risk neuroblastoma.

Parameter This compound Dinutuximab
Drug Class VDR AntagonistMonoclonal Antibody
Target Vitamin-D Receptor (VDR)Disialoganglioside GD2
Cancer Model Transgenic TH-MYCN Mouse ModelSyngeneic Mouse Model (minimal residual disease)
Key Efficacy Finding Reduced tumor growth compared to vehicle.[3]Strongly reduced or eliminated neuroblastoma metastases.[4]
Reported Dosage 10 mg/kgNot explicitly stated in the preclinical model.
Ovarian Cancer

For ovarian cancer, this compound is compared with Olaparib, a PARP inhibitor used in the treatment of BRCA-mutated ovarian cancer.

Parameter This compound Olaparib
Drug Class VDR AntagonistPARP Inhibitor
Target Vitamin-D Receptor (VDR)Poly (ADP-ribose) polymerase (PARP)
Cancer Model ES2 Xenograft in NSG miceBRCA2-mutated Patient-Derived Xenograft (PDX)
Key Efficacy Finding Slowed the growth of xenografts.[1]Greatly inhibited tumor growth.[3]
Reported Dosage 10 mg/kgUp to 100 mg/kg (in tolerability studies)[5]; 0.5 mM in SKOV3-cis-luc xenografts.
Colorectal Cancer

In the context of colorectal cancer, this compound's efficacy is compared with Pembrolizumab, an immune checkpoint inhibitor targeting the PD-1/PD-L1 pathway.

Parameter This compound Pembrolizumab
Drug Class VDR AntagonistImmune Checkpoint Inhibitor (anti-PD-1)
Target Vitamin-D Receptor (VDR)Programmed cell death protein 1 (PD-1)
Cancer Model Syngeneic MC38 colorectal cancer modelTransgenic C57BL/6 mice with MC38 tumors expressing human PD-1/PD-L1
Key Efficacy Finding Decreased PD-L1 surface expression and increased intra-tumoral CD8+ T-cells.94% tumor growth inhibition on Day 17.[4]
Reported Dosage Not explicitly stated in the preclinical model.100 µg per animal.[4]

Experimental Protocols

This compound In Vivo Studies
  • Neuroblastoma (Transgenic Model):

    • Model: TH-MYCN+/+ transgenic mice, which spontaneously develop neuroblastoma.

    • Treatment: this compound administered at a dose of 10 mg/kg.

    • Efficacy Assessment: Tumor growth was monitored and compared to a vehicle-treated control group.[3]

  • Ovarian Cancer (Xenograft Model):

    • Model: ES2 clear-cell ovarian carcinoma cell-derived xenografts in NSG mice.

    • Treatment: this compound administered at a dose of 10 mg/kg.

    • Efficacy Assessment: Tumor growth was measured and compared between the treatment and control groups.[1]

  • Colorectal Cancer (Syngeneic Model):

    • Model: MC38 cell-derived syngeneic colorectal cancer model.

    • Treatment: this compound treatment was administered.

    • Efficacy Assessment: The study evaluated the reduction of radiotherapy-induced PD-L1 expression and the increase in CD8+ T cell infiltration in tumors.

Dinutuximab In Vivo Study (Neuroblastoma)
  • Model: A syngeneic immunocompetent neuroblastoma mouse model mimicking minimal residual disease.

  • Treatment: Mice were treated with SUREK (a GD2/mouse Cd3 bispecific antibody functionally similar to Dinutuximab for the model) every 4 days for a total of three cycles.

  • Efficacy Assessment: The reduction or elimination of neuroblastoma metastases was evaluated.[4]

Olaparib In Vivo Study (Ovarian Cancer)
  • Model: A patient-derived xenograft model from BRCA2 germline-mutated human ovarian cancer tissue.

  • Treatment: Olaparib was administered alone and in combination with carboplatin. Tolerability studies established doses of up to 100 mg/kg.[5]

  • Efficacy Assessment: Tumor growth inhibition was measured and compared to untreated controls.[3]

Pembrolizumab In Vivo Study (Colorectal Cancer)
  • Model: Transgenic C57BL/6 mice expressing human PD-1 and PD-L1, implanted with murine MC38 colon tumor cells modified to express human PD-L1.[4]

  • Treatment: Pembrolizumab was administered at 100 µg per animal on Days 3, 7, 10, and 14 post-tumor implantation.[4]

  • Efficacy Assessment: Tumor growth was measured, and growth inhibition was calculated on Day 17 compared to control animals.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams are provided.

MeTC7_Signaling_Pathway This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR inhibits MYCN MYCN VDR->MYCN regulates TumorGrowth Tumor Growth MYCN->TumorGrowth promotes Pembrolizumab_Immune_Checkpoint_Pathway Pembrolizumab Pembrolizumab PD1 PD-1 on T-Cell Pembrolizumab->PD1 blocks TCell_Activation T-Cell Activation PDL1 PD-L1 on Tumor Cell PDL1->PD1 inhibits Tumor_Cell_Death Tumor Cell Death TCell_Activation->Tumor_Cell_Death leads to Experimental_Workflow_Xenograft Start Tumor Cell Implantation (e.g., ES2, MC38) Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Treatment_Groups Randomization into Treatment Groups (this compound vs. Control) Tumor_Growth->Treatment_Groups Treatment_Admin Drug Administration (Specified Dose & Schedule) Treatment_Groups->Treatment_Admin Tumor_Measurement Regular Tumor Volume Measurement Treatment_Admin->Tumor_Measurement Tumor_Measurement->Treatment_Admin Repeated Cycles Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Tumor_Measurement->Endpoint

References

MeTC7: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the vitamin D receptor antagonist, MeTC7, reveals its potent anti-tumor activities across a spectrum of cancer types through distinct molecular mechanisms. This guide provides a comparative analysis of this compound's impact on ovarian, neuroblastoma, pancreatic, medulloblastoma, colon, and acute myeloid leukemia (AML) cancers, supported by experimental data and detailed protocols.

This compound has emerged as a promising small-molecule inhibitor targeting the Vitamin D Receptor (VDR), a nuclear receptor frequently overexpressed in various cancers and associated with poor prognosis.[1][2] By acting as a VDR antagonist, this compound disrupts key signaling pathways involved in cancer cell proliferation, survival, and immune evasion. This guide synthesizes the current understanding of this compound's effects, offering a valuable resource for researchers and drug development professionals.

Comparative Efficacy of this compound in Different Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency as a VDR inhibitor.

Cancer Type Cell Line(s) Key Findings IC50 Value
General VDR Inhibition -Potent VDR inhibition in a fluorescence polarization assay.2.9 μM[3], 1.86 μM[4]
Ovarian Cancer SKOV-3, IGROV-1, CAOV-3, OVCAR-3, OVCAR-8, 2008, ES2Reduced viability of multiple ovarian cancer cell lines.[3]Not specified in abstracts
Neuroblastoma TH-MYCN, SH-SY5Y, Be2CInhibited growth and reduced MYCN expression.[3][4]Not specified in abstracts
Pancreatic Cancer PANC-1, BXPC-3Reduced growth of xenografts.[2][3]Not specified in abstracts
Medulloblastoma -Reduced growth of xenografts.[3]Not specified in abstracts
Lung Cancer NCI-H460, H1975Reduced PD-L1 expression.[4]Not specified in abstracts
Breast Cancer Murine breast cancer cell lineReduced PD-L1 expression.[4]Not specified in abstracts
Acute Myeloid Leukemia (AML) AML-1, MV-411, THP-1Inhibited cell viability, clonogenicity, and xenograft growth.[5][6]Not specified in abstracts

In Vivo Anti-Tumor Activity of this compound

Xenograft and transgenic tumor models have confirmed the anti-cancer efficacy of this compound in vivo.

Cancer Type Animal Model Treatment Regimen Key Outcomes
Ovarian Cancer Nude mice with SKOV-3 xenograftsNot specifiedReduced tumor growth.[1]
Neuroblastoma Spontaneous transgenic TH-MYCN model10 mg/kg, i.p.Reduced tumor growth.[3][4]
Neuroblastoma Xenografts from SH-SY5Y and Be2C cells10 mg/kg, i.p., M-FReduced tumor growth.[4]
Pancreatic Cancer NSG mice with PANC-1 and BXPC-3 xenograftsNot specifiedReduced the percentage change in tumor growth.[2]
Colon Cancer Orthotopic MC38 murine colon cancer modelIn combination with radiotherapyDecreased PD-L1 surface expression and increased intra-tumoral CD8+ T-cells.[4][5]
Acute Myeloid Leukemia (AML) Xenograft modelNot specifiedInhibited xenograft growth.[5][6]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating distinct signaling pathways in different cancer types.

VDR-Mediated Signaling in Ovarian Cancer

In ovarian cancer, this compound's antagonism of VDR leads to the downregulation of critical downstream targets, RXRα and Importin-4, and induces apoptosis, as evidenced by the cleavage of PARP1.[1][3]

VDR_Signaling_Ovarian_Cancer This compound Action in Ovarian Cancer This compound This compound VDR VDR This compound->VDR Inhibits RXR_alpha RXRα This compound->RXR_alpha Downregulates Importin_4 Importin-4 This compound->Importin_4 Downregulates PARP1 Cleaved PARP1 (Apoptosis) This compound->PARP1 Increases VDR->RXR_alpha Regulates VDR->Importin_4 Regulates Cell_Viability Reduced Cell Viability RXR_alpha->Cell_Viability Importin_4->Cell_Viability PARP1->Cell_Viability

Caption: this compound inhibits VDR, leading to reduced RXRα and Importin-4 and increased apoptosis in ovarian cancer.

VDR/MYCN Axis in Neuroblastoma

A key mechanism in neuroblastoma is the this compound-mediated reduction of MYCN expression, a critical oncogene in this malignancy.[3][4]

VDR_MYCN_Neuroblastoma This compound Action in Neuroblastoma This compound This compound VDR VDR This compound->VDR Inhibits MYCN MYCN This compound->MYCN Reduces Expression VDR->MYCN Regulates Tumor_Growth Reduced Tumor Growth MYCN->Tumor_Growth

Caption: this compound inhibits the VDR/MYCN signaling axis, leading to reduced tumor growth in neuroblastoma.

VDR/PD-L1 Immune Checkpoint Regulation

In several cancers, including colon, AML, ovarian, lung, breast, and pancreatic cancer, this compound has been shown to downregulate the immune checkpoint protein PD-L1.[4][5][6] This suggests a role for this compound in restoring anti-tumor immunity. The VDR/STAT3 axis is implicated in the regulation of PD-L1 expression.[4][7]

VDR_PDL1_Immune_Checkpoint This compound and PD-L1 Regulation cluster_cancer_cell Cancer Cell cluster_t_cell T-Cell This compound This compound VDR VDR This compound->VDR Inhibits Anti_Tumor_Immunity Anti-Tumor Immunity This compound->Anti_Tumor_Immunity Enhances STAT3 STAT3 VDR->STAT3 Activates PDL1 PD-L1 STAT3->PDL1 Upregulates PD1 PD-1 PDL1->PD1 Binds Immune_Evasion Immune Evasion PD1->Immune_Evasion Promotes Immune_Evasion->Anti_Tumor_Immunity

Caption: this compound inhibits the VDR/STAT3 pathway, reducing PD-L1 expression and enhancing anti-tumor immunity.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are generalized protocols based on the available literature.

Cell Viability Assay
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 250 nM) or vehicle control (DMSO) for a specified duration (e.g., 18, 48, or 72 hours).[3][4]

  • Analysis: Assess cell viability using a standard method such as MTT, MTS, or a commercial cell viability reagent.

  • Data Interpretation: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Western Blotting for Protein Expression
  • Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., VDR, RXRα, Importin-4, cleaved PARP1, PD-L1, GAPDH, β-actin) overnight at 4°C.[3][4]

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SKOV-3, SH-SY5Y, Be2C, PANC-1, BXPC-3) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Monitor tumor growth by measuring the tumor volume (length x width²/0.5) periodically.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg, intraperitoneally, daily or on a specific schedule) or vehicle control.[3][4]

  • Monitoring: Monitor tumor size and the general health of the animals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Experimental Workflow Visualization

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Western_Blot Western Blot Treatment->Western_Blot IC50 IC50 Determination Viability_Assay->IC50 Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression Animal_Model Xenograft/Transgenic Model In_Vivo_Treatment This compound Administration Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

References

Safety Operating Guide

MeTC7: A Comprehensive Guide to Proper Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of MeTC7, a vitamin D receptor (VDR) antagonist. Following these procedural, step-by-step guidelines will help mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Hazard Mitigation

This compound is a crystalline solid and, like any chemical compound, should be handled with care.[1] While a specific Safety Data Sheet (SDS) should always be consulted for the most detailed information, general precautions for handling potent research compounds should be strictly followed. In the event of a spill or exposure, immediate action is crucial.

Key Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in its solid form or in solution.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Response: In case of a spill, isolate the area and prevent the spread of the material. For solid spills, carefully scoop the material into a designated waste container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

This compound Disposal Workflow

The proper disposal of this compound involves a multi-step process designed to ensure the safety of laboratory personnel and the environment. This workflow outlines the critical stages from initial waste generation to final disposal.

This compound Disposal Workflow A Waste Generation (Unused this compound, Contaminated Labware) B Segregation & Collection (Designated Hazardous Waste Container) A->B Step 1 C Labeling (Hazardous Waste Label) B->C Step 2 D Temporary Storage (Secure, Ventilated Area) C->D Step 3 E Licensed Waste Disposal (Contact EHS for Pickup) D->E Step 4

Caption: This diagram illustrates the sequential steps for the safe disposal of this compound waste.

Detailed Disposal Procedures

Adherence to a structured disposal protocol is essential. The following tables provide detailed methodologies for each stage of the process.

Table 1: Waste Segregation and Collection
StepActionRationale
1.1Identify Waste Streams Segregate waste containing this compound from non-hazardous waste to prevent cross-contamination and ensure proper handling.
1.2Designated Container Use a dedicated, properly labeled, and sealable hazardous waste container for all this compound waste, including unused solid compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves).
1.3Solid vs. Liquid Waste If institutional policy requires, use separate containers for solid and liquid this compound waste.
Table 2: Labeling and Temporary Storage
StepActionRationale
2.1Hazardous Waste Labeling Immediately label the waste container with a hazardous waste tag that includes the chemical name ("this compound"), concentration (if applicable), waste category, and the date of accumulation.
2.2Secure Storage Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
2.3Container Integrity Regularly inspect the waste container for any signs of leakage or degradation.
Table 3: Final Disposal
StepActionRationale
3.1Contact Environmental Health & Safety (EHS) Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
3.2Documentation Maintain a log of all hazardous waste generated, including the amount of this compound disposed of and the date of pickup.
3.3Regulatory Compliance Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Decontamination of Laboratory Equipment

Proper decontamination of non-disposable laboratory equipment that has come into contact with this compound is a critical safety measure.

Table 4: Equipment Decontamination Protocol
StepActionRationale
4.1Initial Cleaning Remove any visible residue of this compound from the equipment using a suitable solvent (e.g., ethanol, as this compound is soluble in it).[1] Collect all cleaning materials as hazardous waste.
4.2Decontamination Solution Wash the equipment thoroughly with a laboratory-grade detergent and water.
4.3Final Rinse Rinse the equipment with deionized water to remove any remaining detergent.
4.4Drying Allow the equipment to air dry completely before reuse or storage.

Logical Relationship of Disposal Procedures

The following diagram illustrates the logical flow and dependencies of the this compound disposal procedures, emphasizing the central role of safety and regulatory compliance.

Logical Flow of this compound Disposal A Handling this compound B Waste Generation A->B C Proper Segregation & Collection B->C D Accurate Labeling C->D G Safety & Compliance C->G E Safe Temporary Storage D->E D->G F Licensed Disposal E->F E->G F->G

Caption: This diagram shows the interconnectedness of the disposal steps, all of which are governed by overarching safety and compliance principles.

References

Essential Safety and Operational Guidance for Handling MeTC7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of MeTC7, a potent Vitamin D Receptor (VDR) antagonist.

This document provides crucial safety protocols and logistical information for the handling of this compound (CAS Number: 1817841-22-7). Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. As a potent, crystalline solid with antitumor properties, careful handling is paramount.[1][2] This guide is intended to supplement, not replace, the information provided in the manufacturer's Safety Data Sheet (SDS). Always consult the specific SDS for this compound before use.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in solid form and when solubilized, based on general best practices for potent research chemicals.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid this compound Safety glasses with side shields or chemical splash gogglesNitrile or butyl rubber gloves (double gloving recommended)Laboratory coatRecommended to handle in a certified chemical fume hood. If not possible, an N95 respirator may be considered.
Preparing this compound Solutions (e.g., in DMSO) Chemical splash goggles or a face shieldNitrile or butyl rubber gloves (double gloving recommended)Laboratory coatAll operations should be performed in a certified chemical fume hood.
Administering this compound to Animals Safety glasses with side shieldsNitrile or butyl rubber glovesLaboratory coatNot generally required if performed with care.
Cleaning & Decontamination Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLaboratory coatNot generally required.

Safe Handling and Operational Workflow

Proper handling procedures are critical to minimize exposure risk and prevent contamination. The following workflow outlines the key steps for safely working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Consult this compound SDS b Don Appropriate PPE a->b c Prepare work area in fume hood b->c d Weigh solid this compound in fume hood c->d e Prepare stock solution (e.g., in DMSO) d->e f Perform experimental procedures e->f g Decontaminate surfaces f->g h Dispose of waste g->h i Remove PPE h->i

Caption: A generalized workflow for the safe handling of this compound.

Storage and Disposal Plans

Proper storage is crucial for maintaining the stability and integrity of this compound, while appropriate disposal is necessary to ensure environmental safety and regulatory compliance.

Storage Plan
Form Storage Temperature Storage Conditions
Solid -20°CStore in a tightly sealed, light-resistant container in a dry, well-ventilated area.
In Solution (e.g., DMSO) -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]Store in small aliquots to avoid repeated freeze-thaw cycles. Use tightly sealed vials.
Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous chemical waste.

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Contaminated PPE (gloves, etc.) D Segregate waste streams A->D B Empty this compound Vials B->D C This compound-containing solutions (e.g., in DMSO) C->D E Collect in labeled, leak-proof containers D->E F Arrange for disposal by a certified hazardous waste management service E->F

Caption: A logical flow for the proper disposal of this compound waste.

Disposal of DMSO Solutions: Solutions of this compound in DMSO should not be disposed of down the drain. They must be collected as hazardous chemical waste.[3][4] It is imperative to adhere to your institution's and local regulations for chemical waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Incident Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill of solid, carefully sweep up the material and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material and place in a sealed container for disposal. Decontaminate the spill area. For large spills, contact your institution's environmental health and safety department.

By adhering to these safety and logistical guidelines, researchers can work confidently and safely with this compound, ensuring both personal well-being and the integrity of their research.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。